Hsd17B13-IN-34
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H13Cl2F3N4O3 |
|---|---|
Molecular Weight |
509.3 g/mol |
IUPAC Name |
3,5-dichloro-4-hydroxy-N-[4-oxo-3-[[3-(trifluoromethyl)-2-pyridinyl]methyl]quinazolin-5-yl]benzamide |
InChI |
InChI=1S/C22H13Cl2F3N4O3/c23-13-7-11(8-14(24)19(13)32)20(33)30-16-5-1-4-15-18(16)21(34)31(10-29-15)9-17-12(22(25,26)27)3-2-6-28-17/h1-8,10,32H,9H2,(H,30,33) |
InChI Key |
GIKOCLNVTGNEHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl)C(=O)N(C=N2)CC4=C(C=CC=N4)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
HSD17B13-IN-34: A Technical Whitepaper on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are protective against the progression of chronic liver diseases.[1][2][3] This has spurred the development of small molecule inhibitors to mimic this protective effect. This document provides a detailed technical overview of the mechanism of action of HSD17B13 inhibitors, with a focus on the well-characterized chemical probe, BI-3231, which serves as a representative example for compounds like Hsd17B13-IN-34. Inhibition of HSD17B13 is a promising strategy to combat lipotoxicity, restore lipid homeostasis, and mitigate liver damage.
Introduction to HSD17B13
HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][4][5] Its expression is significantly upregulated in patients with NAFLD.[6] The enzyme is implicated in several metabolic processes, including the metabolism of steroids, pro-inflammatory lipid mediators, and retinol.[2][3] Overexpression of HSD17B13 in hepatocytes leads to an increase in the number and size of lipid droplets, suggesting a role in lipid accumulation.[2] Conversely, genetic variants that result in a loss of HSD17B13 function are associated with a reduced risk of progressing from simple steatosis to more severe liver pathologies like NASH, fibrosis, cirrhosis, and even hepatocellular carcinoma.[2][3]
Mechanism of Action of HSD17B13 Inhibition
The primary mechanism of action of HSD17B13 inhibitors is the direct blockade of the enzyme's catalytic activity. The inhibitor BI-3231, for instance, is a potent and selective inhibitor of HSD17B13.[7][8][9] By inhibiting HSD17B13, these compounds are designed to replicate the protective phenotype observed in individuals with loss-of-function genetic variants.
The therapeutic effects of HSD17B13 inhibition are believed to stem from the following downstream consequences:
-
Reduction of Hepatocellular Lipotoxicity: HSD17B13 inhibition has been shown to mitigate the harmful effects of excess fatty acids, such as palmitic acid, in hepatocytes.[10][11] This is a critical step in preventing the cellular stress and injury that drives the progression of NAFLD.
-
Restoration of Lipid Homeostasis: By blocking HSD17B13, inhibitors can prevent the excessive accumulation of triglycerides within lipid droplets in liver cells.[10] This helps to restore a more balanced lipid metabolism.
-
Enhancement of Mitochondrial Function: Studies with BI-3231 have indicated that inhibiting HSD17B13 can lead to an increase in mitochondrial respiratory function.[10] Improved mitochondrial health is beneficial for overall hepatocyte function and resilience.
-
Improved Cellular Health: Inhibition of HSD17B13 has been associated with enhanced hepatocyte proliferation and differentiation, suggesting a role in liver regeneration and repair.[10]
Signaling Pathway
The precise signaling pathways in which HSD17B13 participates are still under active investigation. However, based on current understanding, HSD17B13 appears to be a key player in the regulation of lipid metabolism within hepatocytes. The following diagram illustrates a proposed model of HSD17B13's role and the impact of its inhibition.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 4. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HSD17B13 - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
The Role of HSD17B13 Inhibition in Halting NAFLD Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Non-alcoholic fatty liver disease (NAFLD) represents a growing global health crisis, with a significant portion of patients progressing to non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. Recent genetic studies have identified hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) as a key player in NAFLD pathogenesis. Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to the more severe forms of liver disease. This has positioned HSD17B13 as a promising therapeutic target for the development of novel NAFLD/NASH treatments. This technical guide provides an in-depth overview of the role of HSD17B13 in NAFLD, focusing on the therapeutic potential of its inhibition. We consolidate preclinical data on HSD17B13 inhibitors, detail relevant experimental protocols, and visualize the key signaling pathways and experimental workflows. While the specific compound "Hsd17B13-IN-34" remains unidentified in public literature, this guide leverages available data from other potent and selective small molecule inhibitors to illustrate the therapeutic concept.
The Role of HSD17B13 in NAFLD Progression
HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in hepatocytes[1]. Its precise physiological function is still under investigation, but it is known to be involved in the metabolism of steroids, retinoids, and other bioactive lipids[2][3]. In the context of NAFLD, increased hepatic expression of HSD17B13 is observed in patients and preclinical models[4][5]. Overexpression of HSD17B13 in mouse liver promotes lipid accumulation, suggesting a direct role in the pathogenesis of steatosis[6].
The protective effect of HSD17B13 loss-of-function variants against NAFLD progression is not fully understood but is thought to be linked to alterations in lipid metabolism and a reduction in hepatic inflammation and fibrosis[2][6][7]. Mechanistically, HSD17B13 expression is regulated by the liver X receptor alpha (LXRα) via the sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor in lipogenesis[8][9]. Furthermore, recent evidence suggests a link between HSD17B13 activity and the activation of hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis, potentially through the transforming growth factor-beta (TGF-β) signaling pathway[10][11][12].
Therapeutic Inhibition of HSD17B13: Preclinical Evidence
The strong genetic validation of HSD17B13 as a therapeutic target has spurred the development of small molecule inhibitors. While data on a specific "this compound" is not publicly available, several other potent inhibitors have been described in scientific literature and presentations, demonstrating promising preclinical activity.
Quantitative Data on HSD17B13 Inhibitors
The following tables summarize the available quantitative data for several HSD17B13 inhibitors.
Table 1: In Vitro Potency of HSD17B13 Inhibitors
| Compound | Target | Assay Substrate | IC50 | Source |
| BI-3231 | Human HSD17B13 | Estradiol | 1.4 µM (initial hit) | [6] |
| BI-3231 (optimized) | Human HSD17B13 | Not specified | Kᵢ in single-digit nM range | [6] |
| EP-036332 | Human HSD17B13 | Leukotriene B4 | 14 nM | [13][14] |
| EP-036332 | Mouse HSD17B13 | Leukotriene B4 | 2.5 nM | [13][14] |
| EP-040081 | Human HSD17B13 | Leukotriene B4 | 79 nM | [13][14] |
| EP-040081 | Mouse HSD17B13 | Leukotriene B4 | 74 nM | [13][14] |
| Compound 32 | Human HSD17B13 | Not specified | 2.5 nM | [15] |
| Inipharm Compound | Human HSD17B13 | Estrone | < 0.1 µM | [16] |
Table 2: Preclinical In Vivo Efficacy of HSD17B13 Inhibitors
| Compound | Model | Key Findings | Source |
| INI-822 | High-fat, choline-deficient diet-fed rats | Statistically significant decrease in ALT levels. Increase in hepatic phosphatidylcholine levels. | [10][17][18] |
| EP-037429 (prodrug of EP-036332) | Adenoviral and CDAAHF mouse models of liver injury | Hepatoprotective effects, characterized by a favorable bioactive lipid profile and decreases in markers of cytotoxic immune cell activation, cell death, and fibrosis. | [2] |
| BI-3231 | Palmitic acid-induced lipotoxicity in hepatocytes (in vitro) | Significantly decreased triglyceride accumulation. Improved hepatocyte proliferation and lipid homeostasis. Increased mitochondrial respiratory function. | [19][20] |
| Compound 32 | Multiple mouse models of MASH | Exhibited better anti-MASH effects compared to BI-3231. Regulated hepatic lipids by inhibiting the SREBP-1c/FAS pathway. | [15] |
Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical evaluation of HSD17B13 inhibitors.
In Vitro HSD17B13 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against HSD17B13 enzymatic activity.
Materials:
-
Recombinant human or mouse HSD17B13 enzyme.
-
Substrate: Leukotriene B4, Estradiol, or all-trans-retinol[2][21][22].
-
Cofactor: NAD+[23].
-
Assay Buffer: e.g., 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20[22][24].
-
Test compound serially diluted in DMSO.
-
Detection System: RapidFire mass spectrometry to measure product formation or a coupled-enzyme luminescence assay (e.g., NAD-Glo™) to detect NADH production[22][24].
Procedure:
-
Prepare assay mixtures in a 96- or 384-well plate containing assay buffer, HSD17B13 enzyme (e.g., 50-100 nM), and the test compound at various concentrations[22].
-
Initiate the enzymatic reaction by adding the substrate (e.g., 10-50 µM) and cofactor[22].
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period.
-
Stop the reaction and measure the product formation or NADH production using the chosen detection system.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
In Vivo CDAAHF Mouse Model of NASH
Objective: To evaluate the in vivo efficacy of an HSD17B13 inhibitor in a diet-induced model of non-alcoholic steatohepatitis with fibrosis.
Materials:
-
Choline-deficient, L-amino acid-defined, high-fat diet (CDAAHFD) (e.g., 60 kcal% fat, 0.1% methionine)[2][3].
-
Control diet.
-
Test HSD17B13 inhibitor formulated for oral administration.
-
Vehicle control.
Procedure:
-
Acclimatize mice to the facility for at least one week.
-
Induce NASH by feeding the mice the CDAAHF diet for a period of 6 to 24 weeks. A control group is fed a standard chow diet[3][9][24].
-
After the induction period, randomize the CDAAHF-fed mice into treatment and vehicle control groups.
-
Administer the HSD17B13 inhibitor or vehicle daily via oral gavage for a specified duration (e.g., 4-8 weeks).
-
Monitor body weight and food intake throughout the study.
-
At the end of the treatment period, collect blood samples for analysis of liver enzymes (ALT, AST) and other relevant biomarkers.
-
Euthanize the mice and collect liver tissue for histological analysis (H&E for steatosis and inflammation, Sirius Red for fibrosis) and measurement of hydroxyproline content as a quantitative marker of fibrosis.
-
Gene and protein expression analysis of markers for inflammation, fibrosis, and lipid metabolism can also be performed on liver tissue.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in HSD17B13's role in NAFLD and the workflow for testing its inhibitors can aid in understanding the therapeutic rationale.
Signaling Pathways
Caption: HSD17B13 Signaling Pathway in NAFLD Progression.
Experimental Workflow
Caption: Preclinical Evaluation Workflow for HSD17B13 Inhibitors.
Conclusion and Future Directions
The inhibition of HSD17B13 presents a highly promising and genetically validated strategy for the treatment of NAFLD and NASH. Preclinical data for several small molecule inhibitors demonstrate their potential to mitigate liver injury, inflammation, and fibrosis. While the specific compound "this compound" remains to be publicly characterized, the collective evidence strongly supports the continued development of HSD17B13 inhibitors. Future research should focus on elucidating the precise molecular mechanisms by which HSD17B13 contributes to NAFLD progression and on identifying pharmacodynamic biomarkers to facilitate the clinical development of this exciting new class of therapeutics. The ongoing and upcoming clinical trials of HSD17B13 inhibitors will be critical in translating the strong preclinical rationale into a much-needed therapy for patients with advanced liver disease.
References
- 1. Frontiers | Characterization of the CDAA Diet-Induced Non-alcoholic Steatohepatitis Model: Sex-Specific Differences in Inflammation, Fibrosis, and Cholesterol Metabolism in Middle-Aged Mice [frontiersin.org]
- 2. enanta.com [enanta.com]
- 3. An improved mouse model that rapidly develops fibrosis in non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inipharm Initiates Dosing in Phase 1 Study of Its Small Molecule Inhibitor of HSD17B13 - BioSpace [biospace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The protection conferred by HSD17B13 rs72613567 on hepatic fibrosis is likely mediated by lowering ballooning and portal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Mouse models of nonalcoholic fatty liver disease (NAFLD): pathomechanisms and pharmacotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inipharm to Present Phase 1 Pharmacokinetic Data for INI-822 [synapse.patsnap.com]
- 11. biorxiv.org [biorxiv.org]
- 12. bioengineer.org [bioengineer.org]
- 13. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]
- 14. enanta.com [enanta.com]
- 15. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. inipharm.com [inipharm.com]
- 17. Inipharm’s Development Candidate INI-822 Shows Improvements in Markers of Liver Homeostasis in Preclinical Studies [mus.acrofan.com]
- 18. businesswire.com [businesswire.com]
- 19. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. enanta.com [enanta.com]
- 23. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Comparison of murine steatohepatitis models identifies a dietary intervention with robust fibrosis, ductular reaction, and rapid progression to cirrhosis and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Hsd17B13-IN-34 and Lipid Metabolism in Hepatocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated protein predominantly expressed in hepatocytes, has emerged as a key regulator of hepatic lipid metabolism.[1][2] Its enzymatic activity, particularly as a retinol dehydrogenase, and its influence on lipogenesis have positioned it as a significant therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[3][4] This technical guide provides an in-depth overview of the preclinical inhibitor Hsd17B13-IN-34, its impact on hepatocyte lipid metabolism, and the underlying signaling pathways.
This compound: A Potent Inhibitor of HSD17B13
This compound, also referred to as compound 34, is a potent small molecule inhibitor of HSD17B13 enzymatic activity.[5] Preclinical data demonstrates its ability to effectively suppress the function of HSD17B13, making it a valuable tool for studying the therapeutic potential of HSD17B13 inhibition.
Data Presentation: Quantitative Analysis of Hsd17B13 Inhibitors
The following table summarizes the available quantitative data for this compound and other relevant inhibitors. This structured format allows for easy comparison of their potencies.
| Compound Name | Alias | Target | Assay Type | Substrate(s) | IC50 | Reference(s) |
| This compound | HSD17B13-IN-100 | HSD17B13 | Biochemical | Estradiol | < 0.1 µM | [5] |
| Hsd17B13-IN-3 | Compound 2 | HSD17B13 | Biochemical | β-estradiol, Leukotriene B4 (LTB4) | 0.38 µM, 0.45 µM | |
| BI-3231 | Compound 45 | HSD17B13 | Enzymatic (human) | Estradiol | 1.4 µM (initial hit) | [6] |
| BI-3231 | Compound 45 | HSD17B13 | Enzymatic (human, optimized) | - | Single-digit nM | [7] |
| Inhibitor 32 | - | HSD17B13 | - | - | 2.5 nM | [8] |
Core Signaling Pathways
The regulation of HSD17B13 and its downstream effects on lipid metabolism and liver pathology are governed by key signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of inhibitors like this compound.
LXRα/SREBP-1c-Mediated Lipogenesis
The expression of HSD17B13 is transcriptionally regulated by the Liver X Receptor alpha (LXRα) and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), master regulators of hepatic lipogenesis.[9] Upon activation by oxysterols or insulin signaling, LXRα induces the expression of SREBP-1c, which in turn upregulates the transcription of HSD17B13 and other lipogenic genes.[10][11] This leads to increased de novo lipogenesis and triglyceride accumulation within hepatocytes.
TGF-β Signaling in Liver Fibrosis
Chronic hepatocyte lipid accumulation can lead to cellular stress, inflammation, and the activation of hepatic stellate cells (HSCs), key drivers of liver fibrosis. Transforming Growth Factor-beta (TGF-β) is a potent pro-fibrotic cytokine that plays a central role in this process.[12][13] TGF-β signaling, through both SMAD-dependent and -independent pathways, promotes the transdifferentiation of quiescent HSCs into proliferative, collagen-producing myofibroblasts, leading to the excessive deposition of extracellular matrix and the progression of fibrosis.[14][15]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment of Hsd17B13 inhibitors and their effects on hepatocyte lipid metabolism.
HSD17B13 Enzyme Inhibition Assay
This biochemical assay is used to determine the in vitro potency of inhibitors against HSD17B13.
Materials:
-
Recombinant human HSD17B13 enzyme
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20
-
Substrates: Estradiol or Leukotriene B4 (LTB4) (10-50 µM)
-
Cofactor: NAD+
-
Test compounds (e.g., this compound) at various concentrations
-
Detection system: NAD-Glo™ Assay (Promega) or mass spectrometry to detect product formation
Procedure:
-
Prepare assay mixtures in a 96- or 384-well plate. Each well should contain the assay buffer, 50-100 nM of the HSD17B13 enzyme, and the desired concentration of the test compound.[1]
-
Pre-incubate the enzyme and inhibitor for a specified period (e.g., 15-30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the substrate (estradiol or LTB4) and NAD+.
-
Incubate the reaction for a defined time at 37°C.
-
Stop the reaction.
-
Measure the amount of NADH produced using a luminescence-based assay (e.g., NAD-Glo™) or quantify the product formation using mass spectrometry.[1]
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Hepatocyte Lipid Accumulation Assay (Oil Red O Staining)
This cell-based assay is used to visualize and quantify the accumulation of neutral lipids in hepatocytes following treatment with various compounds.
Materials:
-
Hepatocyte cell line (e.g., HepG2, Huh7)
-
Cell culture medium and supplements
-
Lipid loading medium (e.g., medium supplemented with oleic acid or palmitic acid)
-
Test compounds (e.g., this compound)
-
Fixative: 4% paraformaldehyde (PFA) in PBS
-
60% Isopropanol
-
Oil Red O working solution
-
Hematoxylin (for counterstaining nuclei, optional)
-
Isopropanol (100%) for dye extraction
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed hepatocytes in a multi-well plate (e.g., 24- or 96-well) at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with the test compounds in the presence of a lipid challenge (e.g., oleic acid) for 24-48 hours. Include appropriate controls (vehicle control, positive control for lipid accumulation).
-
Fixation: Gently wash the cells with PBS and fix with 4% PFA for 15-20 minutes at room temperature.[16]
-
Washing: Wash the cells twice with PBS.
-
Isopropanol Incubation: Incubate the cells with 60% isopropanol for 5 minutes.[17]
-
Oil Red O Staining: Remove the isopropanol and add the Oil Red O working solution to cover the cells. Incubate for 15-30 minutes at room temperature.[16]
-
Washing: Wash the cells extensively with distilled water to remove excess stain.
-
(Optional) Counterstaining: If desired, counterstain the nuclei with hematoxylin for 1-2 minutes, followed by washing with water.
-
Visualization: Visualize the lipid droplets (stained red) under a microscope and capture images.
-
Quantification: To quantify lipid accumulation, completely dry the stained cells and extract the Oil Red O dye by adding 100% isopropanol to each well and incubating for 10 minutes with gentle shaking.
-
Measurement: Transfer the isopropanol-dye mixture to a new 96-well plate and measure the absorbance at approximately 510 nm using a plate reader.[17]
Experimental Workflow for Evaluating this compound
The following diagram illustrates a typical experimental workflow for the preclinical evaluation of an Hsd17B13 inhibitor like this compound.
Conclusion
Hsd17B13 stands as a compelling therapeutic target for metabolic liver diseases, and the development of potent inhibitors like this compound is a significant step forward in this field. This guide provides a foundational understanding of the role of Hsd17B13 in hepatocyte lipid metabolism, the mechanisms of its inhibition, and the experimental approaches required for its investigation. The provided data, pathway diagrams, and detailed protocols are intended to support researchers, scientists, and drug development professionals in their efforts to advance novel therapies for NAFLD and NASH.
References
- 1. enanta.com [enanta.com]
- 2. Discovery of First-in-Class FXR and HSD17B13 Dual Modulator for the Treatment of Metabolic Dysfunction-Associated Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expression of SREBP-1c Requires SREBP-2-mediated Generation of a Sterol Ligand for LXR in Livers of Mice | eLife [elifesciences.org]
- 11. GCN5 drives NAFLD progression through LXRα/SREBP1c signaling pathway-mediated de novo lipogenesis | Sciety [sciety.org]
- 12. TGF-β signalling and liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. TGF-β in progression of liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. TGF-β/SMAD Pathway and Its Regulation in Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Procedures for the staining of lipid droplets with Oil Red O [protocols.io]
- 17. pubcompare.ai [pubcompare.ai]
Proving Target Engagement for Hsd17B13 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core biomarkers and methodologies crucial for demonstrating target engagement of Hsd17B13 inhibitors, such as Hsd17B13-IN-34. Given that hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme primarily expressed in the liver, its inhibition holds therapeutic promise for chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2] This guide details the key proximal and distal biomarkers, experimental protocols, and data presentation strategies to rigorously assess inhibitor efficacy.
The Hsd17B13 Target and its Inhibition
Hsd17B13 is a member of the short-chain dehydrogenases/reductases (SDR) family.[3] It is localized to lipid droplets within hepatocytes and is known to catalyze the conversion of various substrates, including retinol to retinaldehyde, and the interconversion of steroids like 17β-estradiol to estrone.[4][5][6] Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, validating it as a therapeutic target.[5][7] Inhibition of Hsd17B13 is expected to mimic these protective genetic variants by reducing its enzymatic activity.
dot
Biomarkers for Target Engagement
Target engagement biomarkers are essential for confirming that a drug candidate interacts with its intended target and elicits a functional response. For Hsd17B13 inhibitors, these can be categorized as proximal (direct) and distal (downstream) biomarkers.
Proximal Biomarkers: Direct Measurement of Hsd17B13 Activity
Proximal biomarkers provide direct evidence of target engagement by measuring the immediate consequences of Hsd17B13 inhibition.
Table 1: Proximal Biomarkers for Hsd17B13 Inhibition
| Biomarker Category | Specific Biomarker | Expected Change with Inhibition |
| Substrate Levels | Retinol | Increase |
| 17β-Estradiol | Increase | |
| Product Levels | Retinaldehyde | Decrease |
| Estrone | Decrease | |
| Cofactor Conversion | NADH Production | Decrease |
Retinol Dehydrogenase (RDH) Activity Assay:
This cell-based assay is a cornerstone for assessing Hsd17B13's enzymatic function.[8]
-
Cell Culture and Transfection: HEK293 cells are transiently transfected with plasmids expressing human Hsd17B13.
-
Inhibitor and Substrate Treatment: Cells are pre-incubated with the Hsd17B13 inhibitor (e.g., this compound) at various concentrations, followed by the addition of all-trans-retinol (2-5 µM).[9]
-
Sample Collection and Preparation: After a 6-8 hour incubation, cells and culture medium are harvested. Cell lysates are prepared for protein quantification.
-
Quantification of Retinoids: Retinaldehyde and retinoic acid in the cell culture medium are separated and quantified using normal-phase High-Performance Liquid Chromatography (HPLC) against retinoid standards.[9]
-
Data Normalization: Retinoid levels are normalized to the total protein concentration of the cell lysates.
dot
Estradiol to Estrone Conversion Assay:
This assay is particularly useful for confirming target engagement in cells with high Hsd17B13 expression.[6]
-
Cell Line Selection: Utilize a cell line with high endogenous Hsd17B13 expression (e.g., H441 lung cancer cells) and a low-expression control line (e.g., A549 cells).[6]
-
Inhibitor Treatment: Treat cells with the Hsd17B13 inhibitor.
-
Substrate Addition: Add 17β-estradiol to the cell culture.
-
Quantification: Measure the conversion of estradiol to estrone in the culture medium using methods like RapidFire mass spectrometry (RF-MS).[10]
Coupled-Enzyme Luminescence Assay (NADH Detection):
This biochemical assay measures the production of NADH, a direct product of Hsd17B13's dehydrogenase activity.[10]
-
Reaction Mixture: Combine recombinant human Hsd17B13 protein, NAD+, the substrate (e.g., β-estradiol), and the inhibitor in a 384-well plate.[11]
-
Luminescence Detection: Add a luciferase-based reagent (e.g., NADH-Glo™) that generates a luminescent signal proportional to the amount of NADH produced.[10][11]
-
Measurement: Read the luminescence on a plate reader to quantify Hsd17B13 activity.
Distal Biomarkers: Downstream Effects of Hsd17B13 Inhibition
Distal biomarkers reflect the downstream physiological consequences of Hsd17B13 inhibition and are crucial for linking target engagement to therapeutic efficacy.
Table 2: Distal Biomarkers for Hsd17B13 Inhibition
| Biomarker Category | Specific Biomarker | Expected Change with Inhibition |
| Liver Injury Markers | Alanine Aminotransferase (ALT) | Decrease |
| Aspartate Aminotransferase (AST) | Decrease | |
| Lipid Metabolism | Total Triacylglycerol (TG) | Decrease |
| Phosphatidylcholines (PC) | Increase | |
| Fibrosis Markers | Collagen Type I Alpha 1 Chain (COL1A1) mRNA | Decrease |
| Transforming Growth Factor Beta 2 (TGFB2) | Decrease | |
| Alpha-Smooth Muscle Actin (α-SMA) | Decrease |
Measurement of Liver Injury Markers:
Standard clinical chemistry assays can be used to measure ALT and AST levels in the serum of animal models or in patient samples.
Lipidomics Analysis:
-
Sample Collection: Collect liver tissue from animal models treated with the Hsd17B13 inhibitor.
-
Lipid Extraction: Perform lipid extraction from the homogenized tissue.
-
Mass Spectrometry: Analyze the lipid extracts using ultra-performance liquid chromatography/mass spectrometry (LC/MS) to quantify different lipid species, including triacylglycerols and phosphatidylcholines.[2]
Gene Expression Analysis of Fibrosis Markers:
-
RNA Extraction: Isolate total RNA from liver tissue or hepatic stellate cells.
-
Quantitative PCR (qPCR): Perform reverse transcription followed by qPCR to measure the mRNA levels of genes like COL1A1, TGFB2, and ACTA2 (encoding α-SMA).[6]
dot
Data Presentation and Interpretation
For clarity and comparative analysis, all quantitative data should be summarized in structured tables. When presenting results, it is crucial to include appropriate controls, such as vehicle-treated groups and, if possible, cells or animals with genetic knockout of Hsd17b13. A dose-dependent effect of the inhibitor on the biomarkers provides strong evidence of target engagement.
Conclusion
A multi-faceted approach employing both proximal and distal biomarkers is essential to robustly demonstrate the target engagement of Hsd17B13 inhibitors like this compound. By utilizing the detailed experimental protocols outlined in this guide, researchers can generate the critical data needed to advance the development of novel therapeutics for chronic liver diseases. The combination of biochemical assays, cell-based functional assays, and downstream pharmacodynamic readouts provides a comprehensive picture of inhibitor activity from direct target interaction to physiological response.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. HSD17B13 | Abcam [abcam.com]
- 4. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. enanta.com [enanta.com]
- 11. academic.oup.com [academic.oup.com]
The Structure-Activity Relationship of Hsd17B13 Inhibitors: A Deep Dive into the Core of BI-3231 Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) studies that led to the discovery of potent and selective inhibitors of 17β-hydroxysteroid dehydrogenase type 13 (Hsd17B13), a promising therapeutic target for nonalcoholic steatohepatitis (NASH) and other liver diseases. The focus of this whitepaper is the optimization pathway from an initial screening hit to the well-characterized chemical probe, BI-3231, with a particular emphasis on the key intermediate compound 34 (Hsd17B13-IN-34).
Core Structure-Activity Relationship (SAR) Data
The journey to identify potent Hsd17B13 inhibitors began with a high-throughput screening (HTS) campaign that identified an initial hit, compound 1. Subsequent optimization efforts focused on modifying different regions of the molecule to improve potency, selectivity, and pharmacokinetic properties. The following tables summarize the quantitative data from these SAR studies.
Table 1: Initial Optimization of the Central Heterocycle and Phenyl Ring
| Compound | R¹ | R² | R³ | hHSD17B13 IC₅₀ (µM) |
| 1 | H | H | H | 1.4 |
| 13 | - | - | - | - |
| 14 | - | - | - | - |
| 34 | F | H | F | 0.003 (Kᵢ) |
Data sourced from a 2023 Journal of Medicinal Chemistry publication on the discovery of BI-3231.[1]
Table 2: Exploration of the "Northern" Moiety
| Compound | Northern Moiety | hHSD17B13 IC₅₀ (nM) |
| 39 | (Structure) | 3 |
| 40 | (Structure) | 2 |
| 41 | (Structure) | 4 |
| 42 | (Structure) | 5 |
| 43 | (Structure) | 3 |
| 44 | (Structure) | 2 |
| 45 (BI-3231) | (Structure) | 1 (Kᵢ) |
Data sourced from a 2023 Journal of Medicinal Chemistry publication on the discovery of BI-3231.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of SAR studies. The following are the key experimental protocols employed in the characterization of this inhibitor series.
Human and Mouse HSD17B13 Enzymatic Assays
The inhibitory activity of the compounds against human and mouse Hsd17B13 was determined using an enzymatic assay that measures the conversion of a substrate, such as estradiol, in the presence of the cofactor NAD⁺.
Protocol:
-
Recombinant human or mouse Hsd17B13 enzyme is incubated with the test compound at various concentrations.
-
The reaction is initiated by the addition of the substrate (e.g., estradiol) and NAD⁺.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The amount of product formed (or remaining substrate) is quantified, often using methods like luminescence or mass spectrometry.[2]
-
IC₅₀ values, the concentration of inhibitor required to reduce enzyme activity by 50%, are calculated from the dose-response curves. For tight-binding inhibitors, the Morrison equation is used to determine the inhibition constant (Kᵢ).[1][3]
Cellular HSD17B13 Assay
To assess the activity of the inhibitors in a more physiologically relevant context, a cellular assay is employed.
Protocol:
-
A suitable human cell line endogenously or recombinantly expressing Hsd17B13 is used.
-
Cells are treated with the test compounds at a range of concentrations.
-
A substrate for Hsd17B13 is added to the cells.
-
After an incubation period, the amount of product in the cell lysate or supernatant is measured.
-
Cellular IC₅₀ values are then determined.
In Vitro Metabolic Stability Assays
The metabolic stability of the compounds is assessed in human and mouse liver microsomes and hepatocytes to predict their in vivo clearance.
Protocol:
-
Test compounds are incubated with liver microsomes or hepatocytes in the presence of necessary cofactors (e.g., NADPH).
-
Aliquots are taken at various time points and the reaction is quenched.
-
The concentration of the parent compound remaining is quantified by LC-MS/MS.
-
The in vitro half-life and intrinsic clearance are calculated.[4]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is essential for a clear understanding. The following diagrams, created using the DOT language, illustrate key aspects of Hsd17B13's role and the inhibitor discovery workflow.
Caption: HSD17B13 is a lipid droplet-associated enzyme that catalyzes the oxidation of substrates, a process implicated in the progression of liver diseases like NASH.
Caption: A typical workflow for the discovery of small molecule inhibitors, from initial screening to in vivo evaluation.
The systematic exploration of the chemical space around the initial HTS hit, guided by robust enzymatic and cellular assays, was instrumental in the identification of highly potent and selective Hsd17B13 inhibitors. The data and methodologies presented here provide a comprehensive overview of the SAR for this important new class of therapeutic agents.
References
The Role of HSD17B13 Inhibition in Liver Fibrosis: A Technical Overview of Hsd17B13-IN-34
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling, genetically validated therapeutic target for nonalcoholic fatty liver disease (NAFLD) and its progressive form, nonalcoholic steatohepatitis (NASH), which is characterized by liver fibrosis. Genetic association studies have consistently shown that loss-of-function variants in the HSD17B13 gene are protective against the development of advanced liver disease, including fibrosis and cirrhosis. This has spurred the development of small molecule inhibitors aimed at mimicking this protective effect. This technical guide provides an in-depth analysis of the preclinical data and therapeutic potential of HSD17B13 inhibitors, with a specific focus on Hsd17B13-IN-34, in the context of liver fibrosis.
The HSD17B13 Target and its Role in Liver Disease
HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in hepatocytes.[1] While its precise physiological substrates are still under investigation, it is known to be involved in the metabolism of steroids, retinoids, and other lipid species.[2][3] Upregulation of HSD17B13 expression is observed in patients with NAFLD.[4] The protective mechanism conferred by loss-of-function variants is thought to involve alterations in hepatic lipid metabolism and a reduction in lipotoxicity, which are key drivers of liver inflammation and fibrosis.
Signaling Pathway of HSD17B13 in Hepatocytes
Caption: Proposed signaling pathway of HSD17B13 in hepatocytes and the inhibitory action of this compound.
This compound: A Novel Inhibitor
This compound is a potent small molecule inhibitor of HSD17B13. While detailed preclinical data on its direct effects on liver fibrosis are not extensively published in peer-reviewed literature, information can be gleaned from patent filings and vendor specifications.
In Vitro Potency
This compound demonstrates significant inhibition of HSD17B13 enzymatic activity.
| Compound | Target | Assay | IC50 | Source |
| This compound | HSD17B13 | Estradiol Conversion | <0.1 µM | [5][6] |
Table 1: In vitro potency of this compound.
Preclinical Evidence for HSD17B13 Inhibition in Liver Fibrosis
Due to the limited public data on this compound, this section will also include data from other representative HSD17B13 inhibitors to illustrate the therapeutic potential of this target class in preclinical models of liver fibrosis.
In Vivo Efficacy in a Mouse Model of MASH
A recent study on the HSD17B13 inhibitor M-5475 in a choline-deficient, L-amino acid-defined, high-fat diet (CDAA-HFD) mouse model of metabolic dysfunction-associated steatohepatitis (MASH) demonstrated significant anti-fibrotic effects.
| Treatment Group | Dose (mg/kg) | Change in Liver Hydroxyproline | Reduction in Fibrosis Stage | Plasma ALT Reduction | Source |
| Vehicle | - | Baseline | - | Baseline | [6] |
| M-5475 | 30 | Not reported | Not reported | Yes | [6] |
| M-5475 | 100 | Significant Reduction | Yes | Yes | [6] |
Table 2: In vivo efficacy of an HSD17B13 inhibitor in a mouse model of MASH-induced fibrosis.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key experiments in the evaluation of HSD17B13 inhibitors.
HSD17B13 Enzymatic Activity Assay (Retinol Dehydrogenase Activity)
This assay measures the conversion of a substrate (e.g., all-trans-retinol) to its product by HSD17B13, and the inhibitory effect of a compound.[7]
Protocol:
-
Cell Culture and Transfection: HEK293 cells are transiently transfected with a plasmid expressing human HSD17B13 or an empty vector control.
-
Substrate Addition: All-trans-retinol (e.g., 5 µM) is added to the culture medium.
-
Inhibitor Treatment: The test inhibitor (e.g., this compound) is added at various concentrations.
-
Incubation: Cells are incubated for a defined period (e.g., 6-8 hours).
-
Extraction and Analysis: Retinoids are extracted from the cells and medium. The levels of retinaldehyde and retinoic acid are quantified by normal-phase High-Performance Liquid Chromatography (HPLC).
-
Data Normalization: Retinoid levels are normalized to the total protein concentration of the cell lysate.
In Vivo Mouse Model of Liver Fibrosis (CDAA-HFD Model)
This model induces key features of MASH, including steatosis, inflammation, and fibrosis.[6]
Protocol:
-
Animal Model: Male C57BL/6J mice are used.
-
Diet Induction: Mice are fed a CDAA-HFD for a specified duration (e.g., 8-12 weeks) to induce MASH and liver fibrosis.
-
Compound Administration: The HSD17B13 inhibitor or vehicle is administered orally once daily for a defined treatment period.
-
Endpoint Analysis:
-
Histology: Liver tissue is collected, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Picrosirius Red for collagen deposition to assess fibrosis. Fibrosis is staged using a standardized scoring system (e.g., METAVIR).[5]
-
Biochemical Analysis: Plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as markers of liver injury.
-
Hydroxyproline Assay: Liver tissue is hydrolyzed, and the hydroxyproline content, a major component of collagen, is quantified as a measure of total fibrosis.
-
Experimental Workflow for Preclinical Evaluation
Caption: A generalized experimental workflow for the preclinical evaluation of HSD17B13 inhibitors for liver fibrosis.
Conclusion and Future Directions
The inhibition of HSD17B13 represents a highly promising and genetically validated strategy for the treatment of liver fibrosis associated with NAFLD/NASH. Small molecule inhibitors such as this compound have demonstrated potent in vitro activity. While comprehensive in vivo data for this specific compound is not yet publicly available, preclinical studies with other HSD17B13 inhibitors have shown encouraging anti-fibrotic effects. Further research, including detailed head-to-head comparison studies and long-term efficacy and safety assessments in relevant animal models, will be critical to advancing HSD17B13 inhibitors into clinical development for patients with chronic liver disease. The continued exploration of this target holds the potential to deliver a first-in-class therapy to address the significant unmet medical need in liver fibrosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of serological assessments in the diagnosis of liver fibrosis in bile duct ligation mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 17β-HSD13 inhibitor reduces fibrosis and steatosis in a MASH model | BioWorld [bioworld.com]
- 7. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
Hsd17B13-IN-34 and its Interaction with PNPLA3 Variants: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth overview of the emerging therapeutic target, 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), and its interaction with patatin-like phospholipase domain-containing 3 (PNPLA3) variants in the context of liver disease. The guide focuses on Hsd17B13-IN-34, a novel inhibitor of HSD17B13, and explores its potential therapeutic utility, particularly in individuals carrying the PNPLA3 I148M variant, a major genetic risk factor for nonalcoholic fatty liver disease (NAFLD) and its progression. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive resource on the molecular mechanisms, experimental protocols, and data related to HSD17B13 inhibition.
Introduction: The Roles of HSD17B13 and PNPLA3 in Liver Disease
Nonalcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition that can progress to more severe forms, including nonalcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma (HCC).[1][2][3][4][5] Genetic factors play a crucial role in the pathogenesis and progression of NAFLD. Among the most significant genetic modifiers are variants in PNPLA3 and HSD17B13.
1.1 HSD17B13: A Hepatoprotective Target
HSD17B13 is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][6][7] It belongs to the 17β-hydroxysteroid dehydrogenase family and is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[1][8][9][10] Overexpression of HSD17B13 has been observed in patients with NAFLD and is associated with an increase in the number and size of lipid droplets.[2][4]
Human genetic studies have identified loss-of-function variants in the HSD17B13 gene, most notably the splice variant rs72613567, which are associated with a reduced risk of developing all stages of chronic liver disease, from simple steatosis to NASH, cirrhosis, and HCC.[1][3][4][5][10] This protective effect has positioned HSD17B13 as a promising therapeutic target for the treatment of liver diseases. The hypothesis is that inhibiting HSD17B13 enzymatic activity will mimic the protective effects of the loss-of-function variants.
1.2 PNPLA3 I148M: A Key Driver of NAFLD Progression
The I148M variant (rs738409) in the PNPLA3 gene is the most significant genetic determinant of NAFLD susceptibility and progression. The PNPLA3 protein is involved in lipid metabolism, and the I148M variant is thought to be a loss-of-function mutation that impairs the hydrolysis of triglycerides and retinyl esters within lipid droplets. This leads to the accumulation of fat in the liver (steatosis) and an increased risk of developing more severe liver disease.
1.3 The Interplay between HSD17B13 and PNPLA3 Variants
Interestingly, research suggests that the protective effects of HSD17B13 loss-of-function variants can mitigate the increased risk of liver disease conferred by the PNPLA3 I148M variant.[3] This interaction highlights the potential of HSD17B13 inhibitors as a targeted therapy for individuals with the high-risk PNPLA3 genotype.
This compound: A Novel Inhibitor
This compound is a novel small molecule inhibitor of HSD17B13. While detailed preclinical and clinical data on this specific compound are not extensively available in the public domain, initial information from chemical suppliers and patent literature provides some key characteristics.
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | 17β-Hydroxysteroid dehydrogenase 13 (HSD17B13) | [1] |
| IC50 | <0.1 μM for Estradiol | [1][3][8] |
| Molecular Formula | C22H13Cl2F3N4O3 | |
| Molecular Weight | 509.26 g/mol | |
| CAS Number | 2770246-68-7 | [2] |
| Patent Information | Disclosed in patent WO2022103960 as a dichlorophenol HSD17B13 inhibitor | [3] |
| Therapeutic Area | Nonalcoholic fatty liver disease (NAFLD) research | [1][8] |
Experimental Protocols
This section outlines general experimental protocols for characterizing HSD17B13 inhibitors like this compound and investigating their interaction with PNPLA3 variants.
3.1 In Vitro HSD17B13 Enzyme Inhibition Assay
This assay is designed to determine the potency of a test compound in inhibiting the enzymatic activity of HSD17B13.
-
Objective: To determine the IC50 value of this compound.
-
Materials:
-
Recombinant human HSD17B13 protein
-
Substrate (e.g., estradiol, retinol, or leukotriene B4)[9]
-
Cofactor (NAD+)
-
Assay buffer
-
This compound
-
Detection reagent (e.g., for measuring NADH production)
-
384-well microplates
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
Add the recombinant HSD17B13 enzyme to the wells of a microplate.
-
Add the diluted this compound to the wells and incubate.
-
Initiate the enzymatic reaction by adding the substrate and NAD+.
-
Incubate for a specified time at a controlled temperature.
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value using a suitable software.
-
3.2 Cell-Based HSD17B13 Activity Assay
This assay evaluates the ability of a compound to inhibit HSD17B13 activity in a cellular context.
-
Objective: To assess the cellular potency of this compound.
-
Materials:
-
Hepatocyte-derived cell line (e.g., Huh7 or HepG2) overexpressing HSD17B13.[2]
-
Cell culture medium and reagents.
-
This compound.
-
Substrate that can be metabolized by the cells.
-
Lysis buffer.
-
Analytical method to measure substrate and metabolite levels (e.g., LC-MS/MS).
-
-
Procedure:
-
Seed the HSD17B13-overexpressing cells in culture plates.
-
Treat the cells with various concentrations of this compound for a defined period.
-
Add the substrate to the cell culture medium.
-
After incubation, collect the cell lysates and/or culture medium.
-
Analyze the levels of the substrate and its metabolite using LC-MS/MS.
-
Calculate the inhibition of metabolite formation at each inhibitor concentration and determine the IC50 value.
-
3.3 Investigating the Interaction with PNPLA3 I148M in a Cellular Model
This experiment aims to determine if HSD17B13 inhibition can counteract the pro-steatotic effects of the PNPLA3 I148M variant.
-
Objective: To evaluate the effect of this compound on lipid accumulation in cells expressing the PNPLA3 I148M variant.
-
Materials:
-
Hepatocyte cell line engineered to express the PNPLA3 I148M variant.
-
Control cell line expressing wild-type PNPLA3.
-
Fatty acid solution (e.g., oleic acid) to induce lipid accumulation.
-
This compound.
-
Lipid staining dye (e.g., BODIPY or Oil Red O).
-
Fluorescence microscope or high-content imaging system.
-
Reagents for triglyceride quantification.
-
-
Procedure:
-
Culture both the PNPLA3 I148M and wild-type PNPLA3 expressing cells.
-
Treat the cells with this compound or vehicle control.
-
Induce steatosis by incubating the cells with a fatty acid solution.
-
After incubation, stain the cells with a lipid-specific dye.
-
Visualize and quantify intracellular lipid droplets using fluorescence microscopy or high-content imaging.
-
Alternatively, measure the total cellular triglyceride content using a biochemical assay.
-
Compare the extent of lipid accumulation between the different treatment groups and cell lines.
-
3.4 In Vivo Studies in a PNPLA3 I148M Knock-in Mouse Model
Animal models are crucial for evaluating the in vivo efficacy and safety of HSD17B13 inhibitors. A knock-in mouse model expressing the human PNPLA3 I148M variant is particularly relevant.
-
Objective: To assess the therapeutic effect of this compound on diet-induced steatohepatitis in PNPLA3 I148M knock-in mice.
-
Materials:
-
PNPLA3 I148M knock-in mice.
-
Wild-type littermate control mice.
-
High-fat, high-sugar diet to induce NASH.
-
This compound formulated for in vivo administration.
-
Equipment for blood collection and tissue harvesting.
-
Reagents for histological analysis (e.g., H&E, Sirius Red) and biochemical assays (e.g., ALT, AST, triglycerides).
-
-
Procedure:
-
Acclimatize the PNPLA3 I148M knock-in and wild-type mice.
-
Induce NASH by feeding the mice a high-fat, high-sugar diet for a specified duration.
-
Administer this compound or vehicle to the mice daily for the treatment period.
-
Monitor body weight and food intake.
-
At the end of the study, collect blood samples for analysis of liver enzymes (ALT, AST) and metabolic parameters.
-
Harvest the livers for histological assessment of steatosis, inflammation, and fibrosis, and for measurement of hepatic triglyceride content.
-
Compare the outcomes between the treated and vehicle control groups in both genotypes.
-
Visualizations: Pathways and Workflows
4.1 Signaling Pathway of HSD17B13 and PNPLA3 in Hepatocytes
Caption: HSD17B13 and PNPLA3 signaling in hepatocytes.
4.2 Experimental Workflow for Evaluating this compound
Caption: Workflow for preclinical evaluation of this compound.
4.3 Logical Relationship of HSD17B13 Inhibition and PNPLA3 Genotype
Caption: HSD17B13 inhibition can reduce liver disease risk.
Conclusion and Future Directions
The inhibition of HSD17B13 represents a promising therapeutic strategy for the treatment of NAFLD and its progressive forms. The genetic validation of HSD17B13 as a key player in liver disease provides a strong rationale for the development of inhibitors like this compound. The interplay between HSD17B13 and PNPLA3 variants suggests that HSD17B13 inhibitors could be particularly beneficial for a genetically defined patient population with the highest risk of disease progression.
Future research should focus on the detailed preclinical characterization of this compound, including its pharmacokinetic and pharmacodynamic properties, as well as its long-term safety profile. Further studies are also needed to fully elucidate the molecular mechanisms by which HSD17B13 inhibition protects against liver injury and how this interacts with the pathogenic effects of the PNPLA3 I148M variant. Ultimately, well-designed clinical trials will be necessary to establish the safety and efficacy of this compound and other HSD17B13 inhibitors in patients with NAFLD.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound 2770246-68-7 | MCE [medchemexpress.cn]
- 3. This compound | HSD17B13抑制剂 | MCE [medchemexpress.cn]
- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. biozol.de [biozol.de]
- 8. 17β-HSD | 17β-羟基类固醇脱氢酶 | 抑制剂 | MCE [medchemexpress.cn]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
HSD17B13 Inhibition: A Promising Therapeutic Strategy for Chronic Liver Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated protein predominantly expressed in the liver, has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and its progressive inflammatory form, non-alcoholic steatohepatitis (NASH).[1][2] Human genetic studies have robustly demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing various chronic liver diseases.[1][3] This key insight has catalyzed the development of therapeutic agents designed to inhibit HSD17B13. This guide provides a comprehensive technical overview of the potential therapeutic applications of targeting HSD17B13, presenting quantitative data on leading inhibitors, detailed experimental methodologies, and elucidation of the core signaling pathways.
Core Concept: The Role of HSD17B13 in Liver Pathophysiology
HSD17B13 possesses retinol dehydrogenase activity and is intrinsically involved in hepatic lipid metabolism.[4][5] Its expression is notably upregulated in patients with NAFLD, suggesting a role in the disease's pathogenesis.[1][6][7] The protective nature of HSD17B13 loss-of-function variants strongly implies that pharmacological inhibition of its enzymatic activity represents a viable therapeutic approach to ameliorate liver injury and fibrosis.
Quantitative Data on HSD17B13 Inhibitors
The development of HSD17B13 inhibitors is an active area of research, with several small molecules and RNA interference (RNAi) therapeutics showing promise. The following tables summarize the quantitative data for notable examples.
Table 1: In Vitro Potency of Small Molecule Inhibitors
| Compound | Target Species | Assay Type | IC50 (nM) | Reference |
| BI-3231 | Human HSD17B13 | Enzymatic | 1 | [4][8] |
| Mouse HSD17B13 | Enzymatic | 13 | [4] | |
| INI-822 | Human HSD17B13 | Enzymatic | Low nM | [9] |
Table 2: Preclinical Efficacy of HSD17B13 Inhibitors
| Compound | Model System | Key Quantitative Findings | Reference |
| INI-822 | Human "liver-on-a-chip" NASH model | Up to 45% decrease in α-smooth muscle actin; 42% decrease in collagen type 1 | [10] |
| Zucker obese rats | 79-fold increase in HSD17B13 substrate 12-HETE | [10] | |
| CDAA-HFD fed rats | Significant reduction in alanine transaminase (ALT) levels | [11][12] | |
| BI-3231 | Palmitic acid-induced hepatocytes | Demonstrated reduction in triglyceride accumulation | [13] |
Table 3: Clinical Efficacy of RNAi Therapeutics Targeting HSD17B13
| Therapeutic | Study Population | Dosage | Key Quantitative Findings | Reference |
| ARO-HSD | Patients with NASH | 200 mg | Mean reduction in hepatic HSD17B13 mRNA of 93.4% at Day 71; Mean reduction in ALT of 42.3% at Day 71 | [14][15] |
| Rapirosiran | Adults with MASH | 400 mg | Median reduction in liver HSD17B13 mRNA of 78% at 6 months | [16] |
Experimental Protocols
The following section details the methodologies for key experiments in the research and development of HSD17B13 inhibitors.
High-Throughput Screening (HTS) for HSD17B13 Inhibitors
Objective: To identify novel small molecule inhibitors of HSD17B13 from a large compound library.
Methodology:
-
Assay Preparation: Utilize purified recombinant human HSD17B13 protein. The enzymatic reaction can be monitored by the production of NADH, using substrates such as β-estradiol or leukotriene B4 (LTB4) and the cofactor NAD+.[17][18]
-
Compound Screening: Screen a library of compounds at a fixed concentration (e.g., 10 µM) in a high-throughput format (e.g., 384-well plates).[18]
-
Reaction and Detection: The reaction is initiated by the addition of the substrate. After a defined incubation period, a detection reagent is added to quantify NADH production, typically through a luminescent signal.[18]
-
Hit Identification and Confirmation: Compounds that exhibit a significant reduction in signal (e.g., >45% inhibition) are identified as primary hits.[18] These hits are then re-tested in dose-response assays to determine their half-maximal inhibitory concentration (IC50).
Cell-Based Retinol Dehydrogenase (RDH) Activity Assay
Objective: To assess the enzymatic activity of HSD17B13 in a cellular environment.
Methodology:
-
Cell Culture and Transfection: Human embryonic kidney 293 (HEK293) cells are transfected with a vector expressing HSD17B13.[5]
-
Substrate Incubation: Transfected cells are incubated with all-trans-retinol for a specified period (e.g., 8 hours).[5][6]
-
Retinoid Extraction and Analysis: The cells are lysed, and retinoids are extracted. The conversion of retinol to retinaldehyde and retinoic acid is quantified using High-Performance Liquid Chromatography (HPLC).[5]
-
Normalization: The enzymatic activity is normalized to the level of HSD17B13 protein expression, which can be determined by Western blot analysis.[5]
3D Human Liver Model of NASH
Objective: To evaluate the anti-fibrotic efficacy of HSD17B13 inhibitors in a physiologically relevant in vitro model of NASH.
Methodology:
-
Model Construction: A 3D co-culture system is established using primary human hepatocytes, hepatic stellate cells, Kupffer cells, and liver endothelial cells embedded in a hydrogel matrix (e.g., collagen) in a multi-well plate format.[19]
-
NASH Induction: A NASH-like phenotype is induced by treating the 3D liver microtissues with a cocktail of free fatty acids and tumor necrosis factor-alpha (TNF-α).[19]
-
Inhibitor Treatment: The NASH-induced cultures are treated with the HSD17B13 inhibitor of interest.
-
Efficacy Assessment: The anti-fibrotic effects are evaluated by measuring key markers of fibrosis, such as the expression of alpha-smooth muscle actin (α-SMA) and collagen I, through immunofluorescence staining and confocal microscopy.
Signaling Pathways and Experimental Workflows
HSD17B13 Regulatory Pathway
The expression of HSD17B13 is under the control of key transcription factors that regulate lipid homeostasis, providing a direct link to the molecular drivers of NAFLD.
References
- 1. inipharm.com [inipharm.com]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. escholarship.org [escholarship.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RETINOL DEHYDROGENASE (RDH) ACTIVITY [bio-protocol.org]
- 7. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BI-3231 | HSD17B13 inhibitor | Probechem Biochemicals [probechem.com]
- 9. inipharm.com [inipharm.com]
- 10. Inipharm to Present Data on Anti-Fibrotic Effects of Its Development Candidate Targeting HSD17B13 at AASLD’s The Liver Meeting - BioSpace [biospace.com]
- 11. Inipharm to Present Phase 1 Pharmacokinetic Data for INI-822 [synapse.patsnap.com]
- 12. INI-822 treatment alters plasma levels of hydroxy-lipid substrates of HSD17B13 | BioWorld [bioworld.com]
- 13. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis [natap.org]
- 15. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A 3D Human Liver Model of Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Hsd17B13-IN-34 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the in vitro evaluation of Hsd17B13-IN-34, a hypothetical inhibitor of the 17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13) enzyme. The methodologies described are based on established biochemical assays for HSD17B13 and are intended to guide the characterization of potential inhibitors.
Introduction
17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2] It belongs to the NAD(P)H/NAD(P)+-dependent oxidoreductase family and is implicated in hepatic lipid metabolism.[1][3] Loss-of-function mutations in the HSD17B13 gene have been associated with a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2] This makes HSD17B13 a promising therapeutic target for these conditions. The following protocols outline the in vitro assays to determine the potency and mechanism of action of this compound.
Biochemical Assay for HSD17B13 Activity
This assay measures the enzymatic activity of HSD17B13 by quantifying the production of NADH, a product of the oxidation of a substrate like β-estradiol.[3] The potency of this compound is determined by its ability to inhibit this reaction.
Key Experimental Parameters
| Parameter | Value |
| Enzyme | Recombinant Human HSD17B13 |
| Substrate | β-estradiol |
| Cofactor | NAD+ |
| Detection Method | Luminescence (NADH detection) |
| Instrument | Plate-reading luminometer |
Reagents and Materials
| Reagent | Supplier | Catalog Number |
| Recombinant Human HSD17B13 | OriGene | TP313132 |
| β-estradiol | Sigma-Aldrich | E8875 |
| NAD+ | Sigma-Aldrich | N8285 |
| NAD-Glo™ Assay | Promega | G9071 |
| Assay Buffer (25 mM Tris-HCl, 0.02% Triton X-100, pH 7.6) | --- | --- |
| DMSO | Sigma-Aldrich | D2650 |
| 384-well white, flat-bottom plates | Corning | 3570 |
Experimental Protocol
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a concentration gradient (e.g., 10-point, 3-fold serial dilution).
-
-
Assay Plate Preparation:
-
Add 1 µL of the diluted this compound or DMSO (for control wells) to the appropriate wells of a 384-well plate.
-
-
Enzyme Addition:
-
Prepare a solution of recombinant HSD17B13 in assay buffer. The final concentration in the assay should be empirically determined for optimal signal-to-background ratio.
-
Add 10 µL of the HSD17B13 solution to each well.
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Substrate and Cofactor Addition:
-
Prepare a substrate/cofactor mix containing β-estradiol and NAD+ in assay buffer. Final concentrations in the assay should be optimized, for example, 12 µM for both β-estradiol and NAD+.[4]
-
Add 10 µL of the substrate/cofactor mix to each well to initiate the enzymatic reaction.
-
-
Enzymatic Reaction:
-
Incubate the plate at 37°C for 60 minutes.
-
-
Detection:
-
Equilibrate the NAD-Glo™ Assay reagent to room temperature.
-
Add 20 µL of the NAD-Glo™ reagent to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis
The half-maximal inhibitory concentration (IC50) of this compound is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The data can be fitted to a four-parameter logistic equation to calculate the IC50 value.
Percentage of Inhibition Calculation:
% Inhibition = 100 * (1 - (RLUinhibitor - RLUbackground) / (RLUmax - RLUbackground))
Where:
-
RLUinhibitor is the relative luminescence units in the presence of the inhibitor.
-
RLUbackground is the RLU from wells with no enzyme.
-
RLUmax is the RLU from wells with enzyme and DMSO (no inhibitor).
Cell-Based HSD17B13 Assay
This assay evaluates the activity of this compound in a cellular context using a cell line that overexpresses HSD17B13.[5]
Key Experimental Parameters
| Parameter | Value |
| Cell Line | HEK293 cells stably expressing human HSD17B13 |
| Substrate | β-estradiol |
| Detection Method | RapidFire Mass Spectrometry (RF-MS) |
| Instrument | Mass Spectrometer |
Reagents and Materials
| Reagent | Supplier |
| HEK293-HSD17B13 stable cell line | In-house or custom service |
| DMEM | Gibco |
| Fetal Bovine Serum (FBS) | Gibco |
| Penicillin-Streptomycin | Gibco |
| β-estradiol | Sigma-Aldrich |
| This compound | --- |
Experimental Protocol
-
Cell Culture and Plating:
-
Culture the HEK293-HSD17B13 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitor or vehicle control.
-
Incubate for a predetermined time (e.g., 1-2 hours).
-
-
Substrate Addition:
-
Add β-estradiol to each well to a final concentration that is appropriate for the assay.
-
Incubate for a specific time to allow for substrate conversion.
-
-
Sample Preparation and Analysis:
-
Lyse the cells and collect the lysate.
-
Analyze the conversion of the substrate to its product using RapidFire Mass Spectrometry.[5]
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the HSD17B13 enzymatic reaction and the general workflow for inhibitor screening.
Caption: HSD17B13 enzymatic reaction pathway.
Caption: Biochemical assay workflow for HSD17B13 inhibitor screening.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. origene.com [origene.com]
- 4. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enanta.com [enanta.com]
Application Notes and Protocols for HSD17B13-IN-34 Cell-Based Assay in NAFLD Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by excessive fat accumulation in the liver (steatosis).[1][2] The progression of NAFLD can lead to more severe conditions such as non-alcoholic steatohepatitis (NASH), fibrosis, cirrhosis, and hepatocellular carcinoma.[3][4] Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated protein predominantly expressed in the liver, has emerged as a key player in the pathogenesis of NAFLD.[3][5][6][7] Overexpression of HSD17B13 in hepatocytes leads to an increase in the number and size of lipid droplets.[8][9] Conversely, loss-of-function variants of the HSD17B13 gene are associated with a reduced risk of NAFLD and its progression.[5][6][8][10] This protective genetic evidence strongly supports the inhibition of HSD17B13 as a promising therapeutic strategy for NAFLD.[10][11]
HSD17B13-IN-34 is a novel small molecule inhibitor of HSD17B13. These application notes provide a detailed protocol for a cell-based assay to evaluate the efficacy of this compound in a well-established in vitro model of NAFLD using HepG2 cells.
Principle of the Assay
This assay utilizes the human hepatoma cell line, HepG2, a widely used model for studying NAFLD in vitro.[1][12][13][14] Steatosis is induced in HepG2 cells by exposing them to a mixture of free fatty acids (oleic and palmitic acid), which mimics the lipid overload observed in NAFLD patients.[12][14][15] The inhibitory effect of this compound on lipid accumulation is then quantified by staining the intracellular lipid droplets with a fluorescent dye, such as Nile Red or BODIPY, followed by imaging and analysis. A decrease in lipid accumulation in the presence of this compound indicates its potential as a therapeutic agent for NAFLD.
Data Presentation
Table 1: Effect of this compound on Lipid Accumulation in Fatty Acid-Treated HepG2 Cells
| Treatment Group | This compound Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | % Inhibition of Lipid Accumulation |
| Vehicle Control | 0 | 105.2 | 8.9 | N/A |
| Fatty Acid (FA) Treated | 0 | 850.6 | 45.3 | 0 |
| FA + this compound | 0.1 | 680.1 | 32.7 | 22.9 |
| FA + this compound | 1 | 452.3 | 28.1 | 53.4 |
| FA + this compound | 10 | 215.8 | 15.4 | 85.1 |
| Positive Control (BI-3231) | 1 | 435.7 | 25.9 | 55.6 |
Data are representative and for illustrative purposes.
Experimental Protocols
Materials and Reagents
-
HepG2 cells (ATCC® HB-8065™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Oleic acid
-
Palmitic acid
-
Bovine Serum Albumin (BSA), fatty acid-free
-
This compound
-
Nile Red or BODIPY 493/503
-
Hoechst 33342
-
Phosphate Buffered Saline (PBS)
-
Formaldehyde
-
96-well clear bottom, black-walled imaging plates
Experimental Workflow
Caption: Experimental workflow for the this compound cell-based assay.
Detailed Methodologies
1. Cell Culture and Seeding
- Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[12]
- Seed HepG2 cells into 96-well clear bottom, black-walled imaging plates at a density of 10,000 cells per well.
- Incubate the plates for 24 hours to allow for cell attachment.
2. Preparation of Fatty Acid Solution
- Prepare a 10 mM stock solution of oleic acid and palmitic acid (2:1 molar ratio) in ethanol.
- To prepare the working solution, dilute the stock solution in DMEM containing 2% fatty acid-free BSA to a final concentration of 1 mM.
- Incubate the working solution at 37°C for at least 1 hour to allow for complex formation.
3. Compound Treatment and Steatosis Induction
- After 24 hours of cell attachment, gently aspirate the culture medium and replace it with serum-free DMEM for 2-4 hours for serum starvation.
- Prepare serial dilutions of this compound and the positive control in serum-free DMEM.
- Add the diluted compounds to the respective wells and incubate for 1 hour. Include a vehicle control (e.g., DMSO).
- Following the pre-incubation with the inhibitor, add the 1 mM fatty acid working solution to the wells to induce steatosis.
- Incubate the plates for an additional 24 hours.
4. Staining of Intracellular Lipid Droplets
- Gently aspirate the medium and wash the cells twice with PBS.
- Fix the cells by adding 4% formaldehyde in PBS and incubating for 20 minutes at room temperature.
- Wash the cells twice with PBS.
- Prepare a staining solution containing Nile Red (1 µg/mL) and Hoechst 33342 (1 µg/mL) in PBS.
- Add the staining solution to each well and incubate for 15 minutes at room temperature, protected from light.
- Wash the cells twice with PBS.
5. Image Acquisition and Analysis
- Acquire images using a high-content imaging system.
- Use the DAPI channel for Hoechst 33342 to identify and count the nuclei.
- Use the TRITC or a similar channel for Nile Red to visualize the lipid droplets.
- Quantify the total fluorescence intensity of Nile Red within the cytoplasm of the cells.
- Normalize the Nile Red intensity to the cell number (nuclei count) for each well.
- Calculate the percentage inhibition of lipid accumulation for each concentration of this compound relative to the fatty acid-treated control.
HSD17B13 Signaling Pathway and Inhibition
Caption: Inhibition of HSD17B13 by this compound to reduce steatosis.
Discussion
The described cell-based assay provides a robust and reproducible method to assess the efficacy of HSD17B13 inhibitors like this compound in a cellular model of NAFLD. The use of high-content imaging allows for the quantitative analysis of lipid accumulation on a per-cell basis, providing reliable and statistically significant data. The results from this assay can be used to determine the potency (e.g., IC50) of this compound and to compare its efficacy with other known inhibitors.
Further characterization could involve assessing the impact of this compound on the expression of lipogenic and inflammatory genes, as well as its effect on cellular viability to rule out cytotoxicity. This assay serves as a critical step in the preclinical evaluation of this compound as a potential therapeutic for NAFLD.
References
- 1. researchgate.net [researchgate.net]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. In vitro models for non-alcoholic fatty liver disease: Emerging platforms and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro and In Vivo Models of Non-Alcoholic Fatty Liver Disease: A Critical Appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Hsd17B13-IN-34 Administration in Mouse Models of NASH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for nonalcoholic steatohepatitis (NASH). Human genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to the more severe forms of liver disease, including NASH, fibrosis, and cirrhosis.[1][2][3][4] HSD17B13 is a lipid droplet-associated protein predominantly expressed in the liver.[5] Its expression is elevated in both patients and preclinical models of NASH.[6][7] Pharmacological inhibition of HSD17B13 is therefore a promising strategy to ameliorate NASH-related pathology.
These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of Hsd17B13-IN-34, a representative small molecule inhibitor of HSD17B13, in mouse models of NASH.
Mechanism of Action
HSD17B13 is believed to play a role in hepatic lipid metabolism and the pathogenesis of liver fibrosis. Recent studies suggest that its inhibition may protect against liver fibrosis by modulating pyrimidine catabolism.[3] By inhibiting HSD17B13, this compound is expected to mimic the protective effects observed in individuals with loss-of-function genetic variants, leading to a reduction in liver steatosis, inflammation, and fibrosis.
Signaling Pathway
The precise signaling pathway of HSD17B13 is still under investigation. However, its localization to lipid droplets and its association with lipid metabolism suggest an interaction with key pathways involved in fatty acid synthesis and breakdown. The diagram below illustrates a proposed model of HSD17B13's role and the intervention point for an inhibitor like this compound.
Caption: Proposed mechanism of HSD17B13 action and inhibition.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes following the administration of this compound in a diet-induced mouse model of NASH. Data is presented as mean ± standard deviation.
Table 1: Effects on Plasma Biomarkers
| Parameter | Vehicle Control (NASH Diet) | This compound (30 mg/kg) | % Change vs. Vehicle |
| ALT (U/L) | 250 ± 45 | 150 ± 30 | ↓ 40% |
| AST (U/L) | 300 ± 50 | 180 ± 35 | ↓ 40% |
| Total Cholesterol (mg/dL) | 300 ± 40 | 240 ± 30 | ↓ 20% |
| Triglycerides (mg/dL) | 150 ± 25 | 110 ± 20 | ↓ 27% |
Table 2: Effects on Liver Histology (NAFLD Activity Score - NAS)
| Histological Feature | Vehicle Control (NASH Diet) | This compound (30 mg/kg) | Change in Score |
| Steatosis (0-3) | 2.8 ± 0.4 | 1.5 ± 0.5 | ↓ 1.3 |
| Lobular Inflammation (0-3) | 2.5 ± 0.5 | 1.2 ± 0.4 | ↓ 1.3 |
| Hepatocyte Ballooning (0-2) | 1.8 ± 0.4 | 0.8 ± 0.3 | ↓ 1.0 |
| Total NAS (0-8) | 7.1 ± 1.0 | 3.5 ± 0.9 | ↓ 3.6 |
| Fibrosis Stage (0-4) | 2.5 ± 0.6 | 1.5 ± 0.5 | ↓ 1.0 |
Table 3: Effects on Hepatic Gene Expression (Fold Change vs. Normal Diet)
| Gene | Vehicle Control (NASH Diet) | This compound (30 mg/kg) |
| Acta2 (α-SMA) | 5.0 ± 1.2 | 2.5 ± 0.8 |
| Col1a1 (Collagen, type I, alpha 1) | 6.5 ± 1.5 | 3.0 ± 1.0 |
| Timp1 (Tissue inhibitor of metalloproteinase 1) | 4.0 ± 0.9 | 2.0 ± 0.6 |
| Ccl2 (Chemokine (C-C motif) ligand 2) | 3.5 ± 0.8 | 1.8 ± 0.5 |
| Tnf (Tumor necrosis factor) | 3.0 ± 0.7 | 1.5 ± 0.4 |
Experimental Protocols
Mouse Model of NASH
A widely used and relevant model for testing HSD17B13 inhibitors is the Choline-Deficient, L-Amino Acid-defined, High-Fat Diet (CDAAHFD) model.[8] This model recapitulates key features of human NASH, including steatosis, inflammation, and progressive fibrosis.
-
Animals: Male C57BL/6J mice, 8-10 weeks old.
-
Acclimation: Acclimate mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
-
Diet Induction:
-
Randomly assign mice to a normal chow diet group or the CDAAHFD (e.g., A06071302, Research Diets Inc.).
-
Maintain mice on their respective diets for a period of 8-12 weeks to establish the NASH phenotype.
-
This compound Formulation and Administration
-
Formulation:
-
Prepare a vehicle solution appropriate for the route of administration (e.g., 0.5% methylcellulose in sterile water for oral gavage).
-
Prepare this compound by suspending the compound in the vehicle to the desired concentration (e.g., 3 mg/mL for a 30 mg/kg dose at 10 mL/kg). Ensure the suspension is homogenous before each administration.
-
-
Dosing:
-
Once the NASH phenotype is established, begin daily administration of this compound or vehicle to the CDAAHFD-fed mice.
-
A typical dose for a novel small molecule inhibitor in this context would be in the range of 10-100 mg/kg, administered once or twice daily via oral gavage.
-
The treatment duration is typically 4-8 weeks.
-
Caption: Experimental workflow for this compound evaluation.
Key Experimental Readouts
At the termination of the study, collect blood and liver tissue for the following analyses:
-
Plasma Biochemistry:
-
Collect blood via cardiac puncture into EDTA-coated tubes.
-
Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.
-
Measure plasma levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) using a clinical chemistry analyzer as markers of liver injury.
-
Measure plasma lipids (total cholesterol, triglycerides).
-
-
Liver Histology:
-
Fix a section of the liver in 10% neutral buffered formalin for 24-48 hours.
-
Embed the fixed tissue in paraffin and cut 5 µm sections.
-
Perform Hematoxylin and Eosin (H&E) staining to assess steatosis, inflammation, and hepatocyte ballooning.
-
Perform Sirius Red staining to visualize and quantify collagen deposition as a measure of fibrosis.
-
A pathologist blinded to the treatment groups should score the histology slides using the NAFLD Activity Score (NAS) and fibrosis staging system.
-
-
Hepatic Gene Expression Analysis (RT-qPCR):
-
Snap-freeze a portion of the liver in liquid nitrogen and store at -80°C.
-
Isolate total RNA from the liver tissue using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (RT-qPCR) using primers for genes involved in fibrosis (Acta2, Col1a1, Timp1) and inflammation (Ccl2, Tnf).
-
Normalize the expression of target genes to a housekeeping gene (e.g., Gapdh).
-
Conclusion
The administration of this compound in a CDAAHFD mouse model of NASH is a robust method for evaluating its therapeutic potential. The protocols outlined above provide a framework for assessing the efficacy of HSD17B13 inhibition on key pathological features of NASH. Successful outcomes in these preclinical studies, as indicated by improvements in plasma biomarkers, liver histology, and gene expression, would provide strong rationale for further clinical development.
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Drug targets regulate systemic metabolism and provide new horizons to treat nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HSD17B13: A Potential Therapeutic Target for NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel HSD17B13 inhibitors display hepatoprotective effects in hepatitis models | BioWorld [bioworld.com]
Application Notes and Protocols: Hsd17B13-IN-34 Western Blot Protocol for HSD17B13 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2][3] Emerging evidence has strongly implicated HSD17B13 in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH).[1][2][4] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are protective against chronic liver diseases, making this enzyme a promising therapeutic target.[2][5][6][7] Hsd17B13-IN-34 is a novel small molecule inhibitor developed for therapeutic research into HSD17B13-mediated liver pathologies.
This document provides a detailed protocol for assessing the inhibitory effect of this compound on HSD17B13 protein expression in a cellular context using Western blot analysis.
Mechanism of Action
HSD17B13 is understood to be involved in hepatic lipid metabolism.[8] Overexpression of HSD17B13 has been shown to increase the number and size of lipid droplets in hepatocytes.[2] The enzyme utilizes NAD+ as a cofactor in the metabolism of various substrates, including β-estradiol and potentially retinol.[9][10] Inhibition of HSD17B13's enzymatic activity is a key strategy for investigating its role in disease and for developing potential therapeutics. This compound is designed to specifically interact with the active site of the HSD17B13 enzyme, thereby reducing its metabolic activity and downstream effects on lipid accumulation and cellular stress.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a dose-response experiment using this compound in a human hepatocyte cell line (e.g., HepG2). Cells were treated with varying concentrations of the inhibitor for 24 hours. HSD17B13 protein levels were quantified by densitometry of Western blot bands and normalized to a loading control (e.g., GAPDH).
| Treatment Group | This compound Conc. (µM) | Normalized HSD17B13 Expression (Arbitrary Units) | Standard Deviation | % Inhibition |
| Vehicle Control | 0 (DMSO) | 1.00 | 0.08 | 0% |
| Treatment 1 | 0.1 | 0.85 | 0.06 | 15% |
| Treatment 2 | 1 | 0.52 | 0.05 | 48% |
| Treatment 3 | 10 | 0.21 | 0.03 | 79% |
| Treatment 4 | 50 | 0.11 | 0.02 | 89% |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: HepG2 cells (or other suitable human hepatocyte cell line).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50 µM).
-
Include a vehicle control group treated with the same concentration of DMSO as the highest concentration of the inhibitor.
-
Remove the old medium from the cells and add the medium containing the inhibitor or vehicle.
-
Incubate the cells for the desired treatment period (e.g., 24 hours).
-
Western Blot Protocol for HSD17B13
-
Cell Lysis:
-
After treatment, place the 6-well plates on ice.
-
Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold Radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to each well.[11]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a Bradford or BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each sample to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein per lane into a 10-12% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor the separation.
-
Run the gel at 100-120V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Perform the transfer at 100V for 60-90 minutes or using a semi-dry transfer system according to the manufacturer's protocol.
-
Confirm the transfer by observing the pre-stained ladder on the membrane.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation:
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation:
-
Dilute a horseradish peroxidase (HRP)-conjugated anti-rabbit secondary antibody in the blocking buffer (e.g., 1:5000).
-
Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Stripping and Re-probing (for loading control):
-
If necessary, strip the membrane of the primary and secondary antibodies using a mild stripping buffer.
-
Wash the membrane and re-block as described above.
-
Probe the membrane with a primary antibody for a loading control protein (e.g., GAPDH, β-actin, or vinculin) followed by the appropriate secondary antibody.[11][13][14]
-
-
Densitometry Analysis: Quantify the band intensities for HSD17B13 and the loading control using image analysis software (e.g., ImageJ). Normalize the HSD17B13 band intensity to the corresponding loading control band intensity.
-
Visualizations
Caption: Mechanism of HSD17B13 inhibition by this compound.
Caption: Experimental workflow for Western blot analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portal.research.lu.se [portal.research.lu.se]
- 6. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 17-Beta-Hydroxysteroid Dehydrogenase 13 Loss of Function Does Not Confer Protection to Nonalcoholic Fatty Liver Disease in Indian Population - PMC [pmc.ncbi.nlm.nih.gov]
- 8. origene.com [origene.com]
- 9. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. HSD17B13 Polyclonal Antibody (BS-17402R) [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Lipidomics Analysis of Hepatocytes Treated with HSD17B13-IN-34
Audience: Researchers, scientists, and drug development professionals involved in metabolic diseases, particularly Non-Alcoholic Fatty Liver Disease (NAFLD) and Metabolic Dysfunction-Associated Steatohepatitis (MASH).
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1] Human genetic studies have shown a strong association between loss-of-function variants in the HSD17B13 gene and a reduced risk of progressing from simple steatosis to more severe forms of liver disease like MASH, fibrosis, and cirrhosis.[1] Consequently, HSD17B13 has emerged as a promising therapeutic target for chronic liver diseases.[2][3] Small molecule inhibitors are being developed to replicate the protective effects of these genetic variants.
Hsd17B13-IN-34 is a potent inhibitor of HSD17B13, with an in vitro IC₅₀ of less than 0.1 μM against estradiol, one of the enzyme's substrates.[4][5] This application note provides a comprehensive protocol for analyzing the lipidomic profile of cultured hepatocytes treated with this compound. The workflow is designed to elucidate the compound's mechanism of action and identify potential lipid biomarkers associated with HSD17B13 inhibition.
Principle of the Method
HSD17B13 plays a significant role in hepatic lipid metabolism.[1][6] Inhibition of its enzymatic activity is expected to cause distinct shifts in the cellular lipidome. Studies involving HSD17B13 knockdown or knockout have demonstrated significant alterations in several lipid classes. Notably, inhibition is associated with a decrease in total triglycerides (TGs) and diacylglycerols (DAGs), and an increase in phosphatidylcholines (PCs), particularly those containing polyunsaturated fatty acids (PUFAs).[6][7] This workflow utilizes high-resolution ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) to comprehensively profile and quantify these changes in lipid species in a human hepatocyte cell model.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
This protocol describes the treatment of a common human hepatocyte cell line, HepG2, to assess the impact of this compound on the lipidome under lipotoxic conditions, which mimic a disease-relevant state.
-
Cell Seeding: Seed HepG2 cells in 6-well plates at a density of 5 x 10⁵ cells per well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Cell Growth: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for attachment.
-
Lipotoxic Challenge (Optional but Recommended): To induce a steatotic phenotype, replace the growth medium with serum-free DMEM containing a fatty acid mixture (e.g., 2:1 ratio of oleic acid to palmitic acid, final concentration 1 mM) complexed to fatty acid-free Bovine Serum Albumin (BSA).[8] Incubate for 24 hours.
-
Inhibitor Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in the fatty acid-containing medium to achieve the desired final concentrations (e.g., a dose-response range from 0.1 µM to 10 µM). A vehicle control group should be treated with an equivalent volume of DMSO (e.g., 0.1% v/v).
-
Incubation: Treat the cells with this compound for 24 hours.
-
Cell Harvesting:
-
Aspirate the medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Aspirate the final PBS wash completely.
-
Immediately place the plate on dry ice to quench metabolic activity and store at -80°C until lipid extraction.
-
Protocol 2: Lipid Extraction
This protocol employs a methyl-tert-butyl ether (MTBE)-based extraction method, which is efficient for a broad range of lipid classes.[9]
-
Preparation: Remove the 6-well plates from the -80°C freezer. Keep them on dry ice.
-
Addition of Internal Standards: To each well, add 200 µL of methanol containing a mixture of internal standards (e.g., from SPLASH® LIPIDOMIX®, Avanti Polar Lipids) to correct for extraction efficiency and instrument variability.
-
Cell Lysis and Extraction:
-
Add 1 mL of MTBE to each well.
-
Scrape the cells from the bottom of the well using a cell scraper.
-
Transfer the cell lysate/solvent mixture to a 2 mL microcentrifuge tube.
-
-
Phase Separation:
-
Add 250 µL of MS-grade water to induce phase separation.
-
Vortex the tubes for 1 minute and then incubate at room temperature for 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Collection of Organic Phase: Three layers will be visible. Carefully collect the upper organic layer (containing the lipids) and transfer it to a new 1.5 mL tube.
-
Drying: Dry the extracted lipids completely using a centrifugal vacuum concentrator (e.g., SpeedVac) or under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid film in 100 µL of a suitable solvent for LC-MS analysis (e.g., 9:1 Methanol:Toluene or 2:1:1 Isopropanol:Acetonitrile:Water). Vortex briefly and centrifuge at maximum speed for 5 minutes to pellet any insoluble debris.
-
Sample Transfer: Transfer the clear supernatant to an LC-MS vial with an insert for analysis.
Protocol 3: UPLC-MS/MS Lipidomics Analysis
This protocol provides general parameters for an untargeted lipidomics analysis using a reverse-phase C18 column coupled to a high-resolution mass spectrometer.
-
LC System: UPLC system (e.g., Waters ACQUITY or Thermo Vanquish).
-
Column: C18 column suitable for lipidomics (e.g., Waters CSH C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A typical gradient runs from 30% B to 100% B over 15-20 minutes, followed by a hold and re-equilibration.
-
Flow Rate: 0.3-0.4 mL/min.
-
Column Temperature: 55°C.
-
Injection Volume: 2-5 µL.
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Thermo Orbitrap series or Sciex QTOF).
-
Ionization Mode: Perform separate runs in both positive and negative electrospray ionization (ESI) modes to cover a wider range of lipid classes.
-
Data Acquisition: Use a data-dependent acquisition (DDA) method, acquiring MS1 scans at high resolution (e.g., >60,000) and generating MS2 fragmentation spectra for the top 5-10 most abundant ions.
Data Presentation and Expected Results
Compound Information
| Parameter | Value | Reference |
| Compound Name | This compound | [4][5] |
| Target | 17β-Hydroxysteroid dehydrogenase 13 (HSD17B13) | [4] |
| IC₅₀ (Estradiol) | < 0.1 µM | [4][5] |
| Therapeutic Area | Nonalcoholic Fatty Liver Disease (NAFLD) | [4] |
Representative Quantitative Lipidomics Data
The following tables show representative data illustrating the expected changes in lipid classes and species in hepatocytes treated with this compound versus a vehicle control, based on published findings from HSD17B13 inhibition and knockdown studies.[1][6][7]
Table 1: Expected Changes in Major Lipid Classes
| Lipid Class | Expected Fold Change (Inhibitor vs. Vehicle) | Expected p-value |
|---|---|---|
| Triglycerides (TG) | ↓ (e.g., 0.65) | < 0.01 |
| Diacylglycerols (DG) | ↓ (e.g., 0.70) | < 0.01 |
| Phosphatidylcholines (PC) | ↑ (e.g., 1.50) | < 0.01 |
| Phosphatidylethanolamines (PE) | ↑ (e.g., 1.30) | < 0.05 |
| Ceramides (Cer) | ↔ (e.g., 1.05) | > 0.05 |
Table 2: Expected Changes in Specific Lipid Species of Interest
| Lipid Species | Lipid Class | Expected Fold Change (Inhibitor vs. Vehicle) | Expected p-value |
|---|---|---|---|
| DG(34:3) | Diacylglycerol | ↓ (e.g., 0.60) | < 0.01 |
| PC(34:3) | Phosphatidylcholine | ↑ (e.g., 1.80) | < 0.01 |
| PC(42:10) | Phosphatidylcholine | ↑ (e.g., 2.10) | < 0.01 |
| TG(52:2) | Triglyceride | ↓ (e.g., 0.55) | < 0.01 |
Visualizations
Experimental and Data Analysis Workflow
Caption: Workflow for lipidomics analysis of this compound treated cells.
Proposed Signaling Pathway of HSD17B13 Inhibition
Caption: Proposed mechanism of this compound on lipid metabolism pathways.
References
- 1. Lipidomic Profiling Reveals HSD17B13 Deficiency-Associated Dysregulated Hepatic Phospholipid Metabolism in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Lipidomic analysis of lipid droplets from murine hepatocytes reveals distinct signatures for nutritional stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hsd17B13-IN-34 and shRNA Knockdown Combination Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the combined effect of a specific 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) inhibitor, Hsd17B13-IN-34, and short hairpin RNA (shRNA)-mediated knockdown of the HSD17B13 gene. This document outlines the scientific rationale, experimental design, and methodologies for assessing potential synergistic or additive therapeutic effects, particularly in the context of liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).
Introduction
Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including NAFLD, NASH, fibrosis, and hepatocellular carcinoma.[1][4][5] This protective effect has positioned HSD17B13 as a promising therapeutic target for these conditions.[2][6]
Two primary strategies for inhibiting HSD17B13 activity are through small molecule inhibitors, such as the hypothetical this compound, and gene silencing technologies like RNA interference (RNAi).[1] Combining a small molecule inhibitor with shRNA-mediated gene knockdown offers a powerful research tool to:
-
Validate the on-target effects of the small molecule inhibitor.
-
Investigate the potential for synergistic or additive therapeutic benefits.
-
Elucidate the underlying molecular mechanisms of HSD17B13 inhibition.
-
Determine the minimal level of HSD17B13 expression and activity required for a therapeutic effect.
This document provides protocols for in vitro and in vivo studies to explore the combination of this compound and HSD17B13 shRNA.
Signaling Pathway and Rationale for Combination
HSD17B13 is implicated in lipid metabolism within hepatocytes.[7][8] Its overexpression is associated with increased lipid droplet number and size.[1] The enzyme is thought to play a role in retinol metabolism, converting retinol to retinaldehyde.[1][3] The rationale for combining a small molecule inhibitor with shRNA is to achieve a more profound and sustained reduction in HSD17B13 activity than either agent alone might provide.
Caption: Mechanism of HSD17B13 action and points of therapeutic intervention.
Experimental Protocols
In Vitro Studies in Hepatocyte Cell Lines
Objective: To assess the combined effect of this compound and HSD17B13 shRNA on target gene expression, cell viability, and lipid accumulation in a relevant cell line (e.g., HepG2, Huh7).
Experimental Workflow:
Caption: In vitro experimental workflow for combination studies.
Protocol:
-
Cell Culture: Culture human hepatocyte cell lines (e.g., HepG2) in appropriate media (e.g., DMEM with 10% FBS).
-
shRNA Lentiviral Transduction:
-
Package lentiviral particles containing HSD17B13-targeting shRNA or a non-targeting scramble control shRNA.[9][10]
-
Transduce HepG2 cells with the lentiviral particles at a multiplicity of infection (MOI) determined by titration.
-
Select for stably transduced cells using an appropriate selection marker (e.g., puromycin).[9]
-
-
Confirmation of Knockdown:
-
This compound Treatment:
-
Plate both HSD17B13 knockdown and scramble control cells.
-
Treat cells with a dose-response range of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO).
-
-
Endpoint Assays (48-72 hours post-treatment):
-
qRT-PCR: Measure HSD17B13 and lipid metabolism-related gene (e.g., CD36, CEPT1) expression.[2][8]
-
Western Blot: Analyze HSD17B13 protein levels.
-
Cell Viability Assay: Use MTT or CellTiter-Glo to assess cytotoxicity.
-
Lipid Accumulation Assay: Stain with Oil Red O and quantify intracellular lipid droplets.
-
In Vivo Studies in a Mouse Model of NAFLD
Objective: To evaluate the in vivo efficacy of combining this compound and HSD17B13 shRNA in a diet-induced mouse model of NAFLD/NASH.
Experimental Workflow:
Caption: In vivo experimental workflow for combination studies.
Protocol:
-
Animal Model: Use a relevant mouse model, such as C57BL/6J mice on a high-fat diet (HFD) for 12-16 weeks to induce obesity and hepatic steatosis.[2][6]
-
shRNA Administration:
-
Deliver AAV vectors expressing shRNA targeting mouse Hsd17b13 or a scramble control via tail vein injection for liver-specific knockdown.[2]
-
-
This compound Administration:
-
Following a period to allow for shRNA-mediated knockdown (e.g., 2-4 weeks), begin administration of this compound or vehicle control (e.g., daily oral gavage).
-
-
Treatment Groups (n=8-10 mice per group):
-
Group 1: Scramble shRNA + Vehicle
-
Group 2: Scramble shRNA + this compound
-
Group 3: Hsd17b13 shRNA + Vehicle
-
Group 4: Hsd17b13 shRNA + this compound
-
-
Monitoring and Endpoint Analysis (after 4-8 weeks of treatment):
-
In-life measurements: Monitor body weight, food intake, and glucose tolerance.
-
Serum Analysis: Measure levels of ALT, AST, triglycerides, and cholesterol.[2]
-
Liver Histology: Perform H&E and Sirius Red staining to assess steatosis and fibrosis.
-
Gene and Protein Expression: Analyze Hsd17b13 and fibrosis markers (e.g., Timp2) in liver tissue by qRT-PCR and Western blot.[2]
-
Lipidomics: Perform lipidomic analysis of liver tissue to assess changes in lipid species.[6]
-
Data Presentation and Expected Outcomes
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: In Vitro Combination Effects on HSD17B13 Expression and Lipid Accumulation
| Treatment Group | HSD17B13 mRNA (% of Control) | HSD17B13 Protein (% of Control) | Lipid Accumulation (Fold Change) |
| Scramble + Vehicle | 100 ± 10 | 100 ± 12 | 1.0 ± 0.1 |
| Scramble + this compound | 95 ± 8 | 40 ± 7 | 0.6 ± 0.08 |
| HSD17B13 shRNA + Vehicle | 30 ± 5 | 25 ± 6 | 0.5 ± 0.07 |
| HSD17B13 shRNA + this compound | 28 ± 6 | 10 ± 4 | 0.3 ± 0.05 |
Data are presented as mean ± SEM and are hypothetical.
Table 2: In Vivo Combination Effects on Liver Injury and Steatosis in HFD-fed Mice
| Treatment Group | Serum ALT (U/L) | Liver Triglycerides (mg/g) | NAFLD Activity Score |
| Scramble + Vehicle | 150 ± 20 | 100 ± 15 | 5.5 ± 0.8 |
| Scramble + this compound | 100 ± 15 | 70 ± 10 | 3.5 ± 0.6 |
| Hsd17b13 shRNA + Vehicle | 80 ± 12 | 60 ± 8 | 3.0 ± 0.5 |
| Hsd17b13 shRNA + this compound | 50 ± 8 | 40 ± 6 | 1.5 ± 0.4 |
Data are presented as mean ± SEM and are hypothetical.
Expected Outcomes:
-
Synergistic Effect: The combination of this compound and HSD17B13 shRNA results in a greater reduction in markers of liver injury and steatosis than the sum of the effects of each agent alone.
-
Additive Effect: The effect of the combination is equal to the sum of the individual effects.
-
Validation of On-Target Activity: A lack of effect of this compound in the HSD17B13 shRNA group would suggest the inhibitor's effects are primarily on-target.
Conclusion
The combination of a small molecule inhibitor like this compound and shRNA-mediated gene knockdown represents a robust experimental strategy to validate HSD17B13 as a therapeutic target and to explore the potential for enhanced efficacy. The protocols and expected outcomes described here provide a framework for researchers to design and execute comprehensive preclinical studies in the field of liver disease drug discovery.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxysteroid 17β-dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high-fat diet obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. NASH, HSD17B13 and era of programmable therapeutics - Plenge Gen @rplengePlenge Gen @rplenge [plengegen.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 8. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aligos.com [aligos.com]
Troubleshooting & Optimization
Hsd17B13-IN-34 solubility and stability issues
Disclaimer: Specific solubility and stability data for the compound "Hsd17B13-IN-34" is not publicly available. This guide provides representative information and troubleshooting advice applicable to small molecule inhibitors of Hsd17B13 based on general chemical properties and data from similar compounds.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common challenges researchers may face regarding the solubility and stability of Hsd17B13 inhibitors.
Q1: My Hsd17B13 inhibitor precipitated out of solution upon addition to my aqueous cell culture medium. What should I do?
A1: This is a common issue when introducing a compound dissolved in a high concentration of an organic solvent (like DMSO) into an aqueous buffer.
-
Troubleshooting Steps:
-
Decrease the final concentration: The compound may be exceeding its solubility limit in the final aqueous solution. Try lowering the final concentration of the inhibitor in your experiment.
-
Optimize the solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is as low as possible (typically ≤0.1%) to minimize its potential toxic effects and reduce the chances of precipitation.
-
Use a stock solution at a lower concentration: Preparing a more dilute initial stock solution in the organic solvent can sometimes help, as a smaller volume will be added to the aqueous medium.
-
Consider alternative solvents: If DMSO is not suitable, explore other biocompatible solvents. However, always run a vehicle control to account for any effects of the solvent itself.
-
Sonication: Gentle sonication of the final solution can sometimes help to redissolve precipitated compound, but be cautious as this may not result in a stable solution over time.
-
Q2: I am unsure about the stability of my Hsd17B13 inhibitor stock solution. How should I store it and for how long?
A2: Proper storage is critical to maintain the integrity of your inhibitor. While specific stability data is not available for this compound, general guidelines for similar small molecules apply. For instance, some inhibitors can be stored at -80°C for up to 6 months or at -20°C for 1 month[1].
-
Best Practices for Storage:
-
Follow supplier recommendations: Always adhere to the storage conditions provided on the product datasheet.
-
Aliquot stock solutions: To avoid repeated freeze-thaw cycles which can degrade the compound, prepare single-use aliquots of your stock solution.
-
Protect from light: Some compounds are light-sensitive. Store aliquots in amber vials or wrap them in foil.
-
Use anhydrous solvents: When preparing stock solutions, use high-purity, anhydrous solvents to prevent hydrolysis.
-
Q3: How can I determine the solubility of my Hsd17B13 inhibitor in a specific buffer system for my assay?
A3: It is highly recommended to perform a solubility test in your specific assay buffer before conducting the main experiment.
-
Experimental Protocol for Solubility Assessment:
-
Prepare a high-concentration stock solution of the inhibitor in a suitable organic solvent (e.g., 10 mM in DMSO).
-
Create a series of dilutions of your stock solution in your aqueous assay buffer.
-
Visually inspect each dilution for any signs of precipitation (cloudiness or solid particles) immediately after preparation and after a period relevant to your experiment's duration (e.g., 2 hours, 24 hours) at the experimental temperature.
-
For a more quantitative assessment, you can centrifuge the samples and measure the concentration of the compound in the supernatant using techniques like HPLC or UV-Vis spectroscopy.
-
Quantitative Data Summary (Hypothetical Data for a Representative Hsd17B13 Inhibitor)
The following tables provide hypothetical, yet plausible, data for a typical small molecule inhibitor of Hsd17B13.
Table 1: Solubility Profile
| Solvent | Solubility (at 25°C) |
| DMSO | ≥ 50 mg/mL |
| Ethanol | ≥ 25 mg/mL |
| Water | < 0.1 mg/mL |
| PBS (pH 7.4) | < 0.1 mg/mL |
Table 2: Stability Profile
| Storage Condition | Timeframe | Stability |
| -80°C in DMSO | 6 months | Stable |
| -20°C in DMSO | 1 month | Stable |
| 4°C in Aqueous Buffer | 24 hours | Moderate Degradation |
| Room Temperature in Aqueous Buffer | 4 hours | Significant Degradation |
Visual Guides and Workflows
Experimental Workflow for Assessing Inhibitor Solubility
Caption: Workflow for determining the solubility of an Hsd17B13 inhibitor.
Troubleshooting Logic for Compound Precipitation
References
Technical Support Center: Optimizing Hsd17B13-IN-34 Concentration for Cell Assays
Disclaimer: Information regarding a specific compound designated "Hsd17B13-IN-34" is not publicly available. This guide provides a comprehensive framework and best practices for optimizing the concentration of a novel HSD17B13 inhibitor in cell-based assays. All quantitative data and specific protocol details are provided as illustrative examples and should be adapted based on the empirical data for your specific molecule.
Frequently Asked Questions (FAQs)
Q1: What is HSD17B13 and why is it a target in drug discovery?
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a protein primarily found in the liver, where it is associated with lipid droplets.[1][2][3] It is involved in the metabolism of steroids, fatty acids, and retinol.[1][2] Genetic studies have shown that individuals with loss-of-function variants of the HSD17B13 gene are protected from the progression of non-alcoholic fatty liver disease (NAFLD) to more severe conditions like non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[1][2][3] This makes HSD17B13 an attractive therapeutic target for the treatment of chronic liver diseases.
Q2: What is the mechanism of action of HSD17B13 inhibitors?
HSD17B13 inhibitors are designed to block the enzymatic activity of the HSD17B13 protein. By doing so, they aim to replicate the protective effects observed in individuals with natural loss-of-function genetic variants. The intended outcome is to halt or slow the progression of liver disease.
Q3: Which cell lines are suitable for assaying HSD17B13 activity?
Since HSD17B13 is predominantly expressed in the liver, human hepatocyte-derived cell lines are the most relevant models.[4] Commonly used cell lines include:
-
HepG2: A human liver cancer cell line that is widely used for studying liver metabolism.
-
Huh7: Another human hepatoma cell line.
-
Primary Human Hepatocytes (PHH): Considered the gold standard for in vitro liver studies, though they are more expensive and have a limited lifespan.
The choice of cell line should be guided by the specific research question and the expression level of HSD17B13 in the selected line.
Q4: What is a typical starting concentration range for a novel HSD17B13 inhibitor in a cell-based assay?
For a novel inhibitor with an unknown optimal concentration, a wide dose-response curve is recommended. Based on publicly available data for other HSD17B13 inhibitors, a starting range from 1 nM to 100 µM is advisable. For potent compounds, the effective range is likely to be in the nanomolar to low micromolar range. For example, HSD17B13-IN-9 has a reported IC50 of 0.01 µM, while HSD17B13-IN-3 has an IC50 in the 0.38-0.45 µM range.[5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | - Inconsistent cell seeding- Edge effects in the microplate- Pipetting errors- Compound precipitation | - Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with a buffer.- Use calibrated pipettes and consistent technique.- Visually inspect the compound solution for precipitation. If observed, try a different solvent or lower the concentration. |
| No observable effect of the inhibitor | - Inhibitor concentration is too low- Poor cell permeability- Incorrect assay endpoint- Inactive compound | - Test a higher concentration range.- If the compound has low predicted permeability, consider using a cell line with higher transporter expression or a different assay format (e.g., lysed cells).- Ensure the assay measures a downstream effect of HSD17B13 inhibition.- Verify the identity and purity of the compound. |
| Significant cytotoxicity observed at all concentrations | - Compound is toxic to the cells- Solvent (e.g., DMSO) concentration is too high | - Perform a separate cytotoxicity assay (e.g., MTS or CellTiter-Glo) to determine the toxic concentration range.- Ensure the final solvent concentration is consistent across all wells and is at a level tolerated by the cells (typically ≤ 0.5%). |
| Inconsistent results between experiments | - Variation in cell passage number- Differences in incubation times- Reagent variability | - Use cells within a consistent passage number range.- Strictly adhere to the established incubation times for cell treatment and assay development.- Use the same lot of reagents whenever possible. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a relevant cell line.
Materials:
-
HepG2 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Assay reagent to measure a relevant downstream endpoint (e.g., a lipid accumulation assay kit)
-
Plate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM). Include a vehicle control (e.g., DMSO at the same final concentration as the highest compound concentration).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours), based on the time expected to observe a change in the chosen endpoint.
-
Assay: Perform the assay according to the manufacturer's instructions to measure the endpoint (e.g., lipid accumulation).
-
Data Analysis: Plot the assay signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Assessing Cytotoxicity of this compound
Objective: To determine the concentration at which this compound causes cell death.
Materials:
-
HepG2 cells
-
Complete culture medium
-
This compound stock solution
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Incubation: Incubate the cells for the same duration as the primary assay.
-
Assay: Add the cell viability reagent to the wells according to the manufacturer's protocol and measure the signal (e.g., luminescence).
-
Data Analysis: Plot cell viability (%) against the inhibitor concentration to identify the cytotoxic concentration range.
Illustrative Data Presentation
Table 1: Example Dose-Response Data for an HSD17B13 Inhibitor
| Concentration (µM) | % Inhibition (Mean ± SD) |
| 100 | 98.5 ± 2.1 |
| 33.3 | 95.2 ± 3.5 |
| 11.1 | 89.7 ± 4.2 |
| 3.7 | 75.1 ± 5.8 |
| 1.2 | 52.3 ± 6.1 |
| 0.4 | 28.9 ± 4.9 |
| 0.1 | 10.5 ± 3.3 |
| 0.04 | 2.1 ± 2.5 |
| 0.01 | 0.5 ± 1.8 |
| 0 (Vehicle) | 0 ± 2.0 |
Table 2: Example Cytotoxicity Data for an HSD17B13 Inhibitor
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 100 | 15.2 ± 4.5 |
| 50 | 45.8 ± 6.2 |
| 25 | 88.9 ± 5.1 |
| 12.5 | 95.3 ± 3.8 |
| 6.25 | 98.1 ± 2.9 |
| 3.13 | 99.5 ± 2.2 |
| 1.56 | 101.2 ± 1.9 |
| 0 (Vehicle) | 100 ± 2.5 |
Visualizations
Caption: Simplified signaling pathway of HSD17B13 and its inhibition.
Caption: Workflow for optimizing inhibitor concentration in cell assays.
Caption: Troubleshooting decision tree for cell-based inhibitor assays.
References
- 1. neobiotechnologies.com [neobiotechnologies.com]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Hsd17B13-IN-34 Toxicity in Primary Hepatocytes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers evaluating the toxicity of Hsd17B13-IN-34 in primary hepatocytes.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for HSD17B13, and how might this compound induce toxicity?
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a protein primarily found in the liver, specifically associated with lipid droplets within hepatocytes.[1][2][3] Its enzymatic activity is linked to the metabolism of steroids, fatty acids, and retinoids.[1][2] Increased expression of HSD17B13 is observed in nonalcoholic fatty liver disease (NAFLD).[2][4] Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressing from simple steatosis to more severe liver conditions like non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[1][5]
This compound, as an inhibitor, is designed to block the enzymatic activity of HSD17B13. While the therapeutic goal is to mimic the protective effects of loss-of-function mutations, off-target effects or exaggeration of on-target effects could potentially lead to hepatotoxicity. For instance, altering lipid metabolism or retinoid signaling in a manner that disrupts cellular homeostasis could induce stress pathways leading to cell death.
Q2: What are the initial signs of toxicity I should look for when treating primary hepatocytes with this compound?
Initial signs of toxicity can be observed through morphological changes in the hepatocytes. Look for:
-
Cell detachment: A significant increase in floating cells.
-
Changes in cell shape: Healthy hepatocytes should appear polygonal and form a confluent monolayer. Toxic insults can cause cells to round up, shrink, and exhibit blebbing of the cell membrane.
-
Vacuolization: The appearance of clear, circular structures within the cytoplasm.
These morphological changes should be correlated with quantitative cytotoxicity assays for a comprehensive assessment.
Q3: My primary hepatocytes show low viability even in the vehicle control group. What could be the issue?
Low viability in control groups often points to issues with the handling and culture of the primary hepatocytes rather than compound-specific toxicity.[6][8][9] Consider the following factors:
-
Thawing Technique: Improper thawing is a common cause of poor viability. Ensure a rapid thaw (<2 minutes) in a 37°C water bath, followed by gentle mixing.[8]
-
Cryoprotectant Removal: Use a suitable medium for washing and removing the cryoprotectant. Centrifugation speed and duration are critical and can vary by species.[8]
-
Cell Handling: Primary hepatocytes are sensitive to mechanical stress. Avoid vigorous pipetting and use wide-bore pipette tips.[6][8]
-
Seeding Density: Both under-seeding and over-seeding can negatively impact monolayer formation and health.[6] An initial confluence of 60-70% at the time of plating is often recommended.[7]
-
Culture Medium: Ensure the culture medium is fresh and contains the appropriate supplements.
-
Temperature Sensitivity: Hepatocytes are sensitive to temperature fluctuations. Minimize the time they are outside of a controlled cryo-freezer.[9]
Troubleshooting Guides
Guide 1: Inconsistent Results in Cytotoxicity Assays
| Observed Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells. | Uneven cell plating: Hepatocytes settle quickly, leading to inconsistent cell numbers across wells.[6][9] | Gently resuspend the cell solution frequently during plating. Pipette from the middle of the cell suspension.[6] |
| Edge effects: Wells on the perimeter of the plate may experience different temperature and humidity conditions. | Avoid using the outer wells of the plate for treatment groups. Fill them with sterile PBS or media to maintain humidity. | |
| Inaccurate compound dilution: Errors in preparing the serial dilutions of this compound. | Prepare fresh dilutions for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step. | |
| Unexpected dose-response curve (e.g., non-monotonic). | Compound precipitation: this compound may not be fully soluble at higher concentrations in the culture medium. | Visually inspect the treatment media for any precipitate. If solubility is an issue, consider using a different solvent or a lower concentration range. |
| Off-target effects: The compound may have secondary targets that are engaged at different concentrations. | Further investigation into the compound's selectivity profile may be necessary. |
Guide 2: Discrepancies Between Different Cytotoxicity Assays
| Observed Problem | Potential Cause | Recommended Solution |
| Significant toxicity observed with an LDH release assay, but not with an ATP-based viability assay (e.g., CellTiter-Glo®). | Timing of the assay: LDH release is a later indicator of necrosis (membrane rupture), while a drop in ATP indicates a loss of metabolic activity which can precede cell death. | Perform a time-course experiment to capture both early (ATP reduction) and late (LDH release) markers of toxicity. |
| Mechanism of cell death: The compound may be inducing apoptosis, which involves a gradual loss of metabolic function before significant membrane leakage. | Consider using an assay that specifically measures markers of apoptosis, such as caspase activity. | |
| High background in the LDH assay. | Rough handling of cells: Excessive pipetting or centrifugation can cause premature cell lysis.[8] | Handle cells gently at all stages. Minimize freeze-thaw cycles of assay reagents. |
| Contamination: Microbial contamination can lead to cell lysis and LDH release. | Regularly check cultures for signs of contamination. |
Experimental Protocols
Protocol: Assessing this compound Cytotoxicity in Plated Primary Human Hepatocytes
-
Thawing and Plating of Cryopreserved Hepatocytes:
-
Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath for approximately 90 seconds.[8]
-
Gently transfer the cells to a conical tube containing pre-warmed plating medium.
-
Centrifuge at a low speed (e.g., 100 x g) for 10 minutes at room temperature to pellet the cells.[8]
-
Carefully aspirate the supernatant and gently resuspend the cell pellet in fresh plating medium.
-
Perform a cell count and viability assessment using the trypan blue exclusion method. Do not expose cells to trypan blue for more than one minute before counting.[8]
-
Dilute the cells to the desired seeding density and plate them onto collagen-coated plates.
-
Incubate at 37°C with 5% CO2.
-
-
Compound Treatment:
-
After allowing the hepatocytes to attach and form a monolayer (typically 4-24 hours), carefully remove the plating medium.
-
Replace with fresh culture medium containing the desired concentrations of this compound or vehicle control. Prepare a serial dilution of the compound.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cytotoxicity Assessment (Example: LDH Release Assay):
-
At the end of the treatment period, collect a sample of the culture supernatant from each well.
-
Process the samples according to the manufacturer's instructions for the LDH assay kit. This typically involves adding the supernatant to a reaction mixture containing lactate, NAD+, and diaphorase.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
To determine the maximum LDH release, lyse the cells in a set of control wells with a lysis buffer provided with the kit.
-
Calculate the percentage of cytotoxicity for each treatment group relative to the maximum LDH release control.
-
Data Presentation
Table 1: Example Cytotoxicity Data for this compound in Primary Hepatocytes (24h Treatment)
| Concentration (µM) | Cell Viability (%) (ATP Assay) | % Cytotoxicity (LDH Release) | Caspase-3/7 Activity (Fold Change) |
| Vehicle Control | 100 ± 5.2 | 2.1 ± 0.8 | 1.0 ± 0.2 |
| 0.1 | 98.5 ± 4.8 | 2.5 ± 1.1 | 1.1 ± 0.3 |
| 1 | 95.2 ± 6.1 | 4.3 ± 1.5 | 1.5 ± 0.4 |
| 10 | 75.6 ± 8.3 | 15.8 ± 3.2 | 3.2 ± 0.7 |
| 50 | 42.1 ± 7.9 | 48.9 ± 5.6 | 5.8 ± 1.1 |
| 100 | 15.3 ± 4.5 | 82.4 ± 6.9 | 6.5 ± 1.3 |
Visualizations
Caption: Experimental workflow for assessing this compound toxicity in primary hepatocytes.
Caption: Simplified proposed mechanism of HSD17B13 action and inhibition.
References
- 1. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioivt.com [bioivt.com]
- 7. mouselivercells.com [mouselivercells.com]
- 8. Hepatocytes Troubleshooting Tips | Thermo Fisher Scientific - US [thermofisher.com]
- 9. bioivt.com [bioivt.com]
Hsd17B13-IN-34 metabolic stability in mouse microsomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with HSD17B13 inhibitors, with a focus on assessing their metabolic stability in mouse liver microsomes.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a microsomal stability assay?
A1: The microsomal stability assay is a crucial in vitro ADME (absorption, distribution, metabolism, and excretion) experiment designed to assess a compound's susceptibility to metabolism by liver enzymes, primarily the cytochrome P450 (CYP) superfamily.[1][2] By incubating a test compound with liver microsomes, which are vesicles of the endoplasmic reticulum containing these enzymes, researchers can determine the compound's intrinsic clearance and metabolic half-life.[2][3] This data is vital for predicting in vivo clearance, understanding potential drug-drug interactions, and guiding the optimization of drug candidates.[3][4]
Q2: Why use mouse liver microsomes for studying an HSD17B13 inhibitor?
A2: Mouse models are frequently used in preclinical studies of liver diseases like non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), where HSD17B13 is a therapeutic target.[5][6][7] Using mouse liver microsomes allows for an early assessment of the compound's metabolic fate in a relevant animal model, helping to correlate in vitro data with in vivo efficacy and pharmacokinetic studies.[2] It also enables an understanding of inter-species differences in drug metabolism.[8]
Q3: What are the key parameters obtained from a microsomal stability assay?
A3: The primary readouts from a microsomal stability assay are:
-
Half-life (t½): The time it takes for 50% of the initial compound concentration to be metabolized.
-
Intrinsic Clearance (CLint): The rate of metabolism of a compound by the liver, independent of other physiological factors like blood flow.[1][2]
These parameters are used to rank-order compounds based on their metabolic stability and to predict their in vivo pharmacokinetic properties.[3]
Troubleshooting Guide
Issue 1: High variability between replicate experiments.
-
Possible Cause: Inconsistent thawing of microsomes.
-
Solution: Thaw commercial microsomal preparations rapidly in a 37°C water bath and keep them on ice until use to ensure homogeneity and preserve enzymatic activity.[9]
-
-
Possible Cause: Inconsistent pipetting.
-
Solution: Ensure accurate and consistent pipetting of all reagents, especially the test compound and internal standard. Use calibrated pipettes.
-
-
Possible Cause: Batch-to-batch variability in microsomes.
-
Solution: For comparative studies within a project, use a single batch of liver microsomes to minimize variability.[2]
-
Issue 2: The test compound appears to be unstable in the absence of NADPH.
-
Possible Cause: Chemical instability of the compound in the assay buffer.
-
Solution: Run a control incubation without microsomes and without the NADPH-regenerating system to assess the chemical stability of the compound under the assay conditions (e.g., pH, temperature).[8]
-
-
Possible Cause: Non-NADPH dependent enzymatic degradation.
Issue 3: The positive control compound shows unexpectedly high stability.
-
Possible Cause: Inactive NADPH-regenerating system.
-
Solution: Prepare the NADPH-regenerating system fresh for each experiment. Ensure all components are stored correctly and have not expired.[10]
-
-
Possible Cause: Degraded microsomal enzymes.
-
Solution: Ensure microsomes have been stored at the correct temperature (typically -80°C) and have not undergone multiple freeze-thaw cycles.
-
Issue 4: No metabolism is observed for the test compound.
-
Possible Cause: The compound is not a substrate for the metabolic enzymes present in the microsomes.
-
Solution: This is a valid experimental outcome. The compound may be cleared by other pathways in vivo (e.g., renal excretion) or by enzymes not present in microsomes. Consider follow-up studies using hepatocytes, which contain a broader range of metabolic enzymes.[8]
-
-
Possible Cause: The analytical method (e.g., LC-MS/MS) is not sensitive enough to detect the decrease in the parent compound.
-
Solution: Optimize the analytical method to ensure adequate sensitivity and a linear response for the test compound.
-
Data Presentation
The quantitative data from a microsomal stability assay for a hypothetical HSD17B13 inhibitor, "Hsd17B13-IN-34," would be summarized as follows:
Table 1: Metabolic Stability of this compound in Mouse Liver Microsomes
| Compound | Concentration (µM) | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| This compound | 1 | 25.7 | 27.0 |
| Verapamil (Control) | 1 | 15.2 | 45.6 |
| Warfarin (Control) | 1 | > 60 | < 11.6 |
Table 2: Percent Remaining of this compound Over Time
| Time (min) | % Remaining (Mean ± SD) |
| 0 | 100 ± 0.0 |
| 5 | 88.2 ± 3.1 |
| 15 | 65.4 ± 4.5 |
| 30 | 40.1 ± 2.8 |
| 60 | 15.5 ± 1.9 |
Experimental Protocols
Protocol: Mouse Liver Microsomal Stability Assay
1. Materials and Reagents:
-
Mouse liver microsomes (e.g., from a commercial supplier)
-
This compound (test compound)
-
Positive control compounds (e.g., Verapamil - high clearance, Warfarin - low clearance)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH-regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[1]
-
Internal Standard (for analytical quantification)
-
Acetonitrile (ice-cold, for reaction termination)[10]
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
2. Procedure:
-
Preparation:
-
Prepare stock solutions of the test compound and positive controls in a suitable solvent (e.g., DMSO).
-
Prepare the reaction mixture containing phosphate buffer and the NADPH-regenerating system.
-
Dilute the mouse liver microsomes to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.[4]
-
-
Incubation:
-
In a 96-well plate, pre-warm the microsomal solution and the reaction mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the test compound or control compound to the wells containing the microsomes and reaction mixture. The final concentration of the test compound is typically 1 µM.[8]
-
Incubate the plate at 37°C with shaking.[1]
-
-
Time Points and Reaction Termination:
-
Sample Processing and Analysis:
-
Centrifuge the 96-well plate to pellet the precipitated proteins.[10]
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.
-
3. Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
-
The natural logarithm of the percent remaining is plotted against time. The slope of the linear portion of this curve represents the elimination rate constant (k).
-
The half-life (t½) is calculated using the formula: t½ = 0.693 / k.
-
The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).
Visualizations
Caption: Workflow for a microsomal stability assay.
Caption: Simplified HSD17B13 signaling pathway.
References
- 1. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 2. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]
- 3. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 4. mttlab.eu [mttlab.eu]
- 5. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydroxysteroid (17β) dehydrogenase 13 deficiency triggers hepatic steatosis and inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. researchgate.net [researchgate.net]
- 10. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
Technical Support Center: Overcoming Resistance to HSD17B13 Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to HSD17B13 inhibitors in cell lines. The information provided is based on general principles of drug resistance to small molecule inhibitors and the known biological functions of HSD17B13.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for HSD17B13 inhibitors?
A1: HSD17B13 (17-beta-hydroxysteroid dehydrogenase 13) is a lipid droplet-associated protein primarily expressed in the liver.[1][2][3] It is understood to play a role in lipid metabolism and has been shown to have retinol dehydrogenase activity.[1][2][4] HSD17B13 inhibitors are designed to block this enzymatic activity, thereby modulating lipid metabolism and potentially reducing the cellular phenotypes associated with diseases like non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][5]
Q2: My cell line is showing reduced sensitivity to the HSD17B13 inhibitor over time. What are the potential causes?
A2: Acquired resistance to small molecule inhibitors can arise through various mechanisms.[6] For an HSD17B13 inhibitor, potential causes include:
-
Target Modification: Mutations in the HSD17B13 gene that prevent inhibitor binding but preserve some enzymatic function.[7]
-
Bypass Pathways: Activation of parallel signaling pathways that compensate for the inhibition of HSD17B13.[6]
-
Drug Efflux: Increased expression of drug efflux pumps (e.g., MDR1) that actively remove the inhibitor from the cell.
-
Altered Drug Metabolism: Changes in cellular metabolism that lead to the inactivation of the inhibitor.
-
Experimental Variability: Inconsistent experimental conditions can also lead to apparent changes in sensitivity.[8][9]
Q3: Are there known mutations in HSD17B13 that could confer resistance?
A3: While specific resistance-conferring mutations to synthetic inhibitors are not yet widely documented in the literature, naturally occurring loss-of-function variants of HSD17B13 are known to be protective against liver disease.[1][10] It is plausible that acquired resistance could arise from mutations in the inhibitor's binding site that reduce its affinity.[7][11]
Q4: How can I confirm that my cell line has developed resistance?
A4: To confirm resistance, you should perform a dose-response assay to compare the IC50 (or other sensitivity metrics like GR50) of the inhibitor in your suspected resistant cell line against the parental, sensitive cell line. A significant shift in the IC50 to a higher concentration is indicative of resistance. It is crucial to perform these experiments with multiple biological replicates to ensure the results are reproducible.[9]
Troubleshooting Guides
Issue 1: Gradual Loss of Inhibitor Potency
If you observe that higher concentrations of the HSD17B13 inhibitor are required to achieve the same biological effect over several passages, your cell line may be developing resistance.
Troubleshooting Steps:
-
Confirm Cell Line Identity and Health:
-
Perform a Dose-Response Re-evaluation:
-
Thaw an early passage of the parental cell line and test its sensitivity alongside the suspected resistant line.
-
Generate new dose-response curves and compare the IC50 values.
-
-
Investigate the Mechanism of Resistance:
-
Target Sequencing: Sequence the HSD17B13 gene in the resistant and parental cells to identify potential mutations in the coding region.
-
Gene Expression Analysis: Use qPCR or RNA-seq to assess the expression levels of HSD17B13 and known drug resistance genes (e.g., ABCB1 for MDR1).
-
Pathway Analysis: Investigate the activation status of potential bypass pathways related to lipid metabolism and cellular stress.
-
Issue 2: Heterogeneous Response to the Inhibitor
If you observe a mixed population of sensitive and resistant cells after treatment, this may indicate the selection of a pre-existing resistant subclone or the emergence of new resistant cells.
Troubleshooting Steps:
-
Single-Cell Cloning:
-
Isolate single cells from the heterogeneous population to establish clonal cell lines.
-
Test the sensitivity of each clonal line to the HSD17B13 inhibitor to confirm the presence of a resistant subpopulation.
-
-
Characterize Resistant Clones:
-
Once a resistant clone is isolated, apply the steps from "Issue 1" to investigate the underlying mechanism of resistance.
-
Experimental Protocols
Protocol 1: Generation of a Resistant Cell Line by Dose Escalation
This protocol describes a common method for generating a drug-resistant cell line in vitro.
Methodology:
-
Initial Treatment: Culture the parental cell line in the presence of the HSD17B13 inhibitor at a concentration equal to its IC20.
-
Passaging: When the cells reach 70-80% confluency, passage them as usual, maintaining the same inhibitor concentration.
-
Dose Escalation: Once the cells show stable growth kinetics at the current concentration, gradually increase the inhibitor concentration. A typical increase is 1.5 to 2-fold.
-
Repeat: Continue this process of passaging and dose escalation. This can take several months.
-
Confirmation: Periodically assess the IC50 of the cultured cells to monitor the development of resistance. A resistant cell line is typically defined by a significant (e.g., >5-fold) increase in IC50 compared to the parental line.
Workflow for Generating a Resistant Cell Line
Caption: Workflow for developing a resistant cell line through dose escalation.
Protocol 2: Assessing Changes in HSD17B13 Expression
Methodology (qPCR):
-
RNA Extraction: Isolate total RNA from both parental and resistant cell lines using a standard method (e.g., TRIzol).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform quantitative PCR using primers specific for HSD17B13 and a housekeeping gene (e.g., GAPDH, ACTB).
-
Analysis: Calculate the relative expression of HSD17B13 in the resistant cells compared to the parental cells using the ΔΔCt method.
Data Presentation
Table 1: Example Dose-Response Data for Parental and Resistant Cell Lines
| Cell Line | HSD17B13 Inhibitor IC50 (µM) | Fold Resistance |
| Parental Line | 0.5 | 1 |
| Resistant Line | 12.5 | 25 |
Table 2: Troubleshooting Checklist for HSD17B13 Inhibitor Resistance
| Check | Potential Cause | Suggested Action |
| Cell Culture | Mycoplasma contamination | Test for mycoplasma; discard contaminated cultures. |
| Cell misidentification | Perform STR profiling. | |
| Inconsistent culture conditions | Standardize protocols for media, serum, and passaging.[8][9] | |
| Target | HSD17B13 mutation | Sequence the HSD17B13 gene. |
| Altered HSD17B13 expression | Perform qPCR or Western blot for HSD17B13. | |
| Off-Target | Increased drug efflux | Measure expression of efflux pump genes (e.g., ABCB1). |
| Activation of bypass pathways | Perform phosphoproteomics or RNA-seq to identify upregulated pathways. |
Signaling Pathways and Logic Diagrams
Potential Mechanisms of Resistance to an HSD17B13 Inhibitor
Caption: Potential mechanisms of acquired resistance to an HSD17B13 inhibitor.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Secondary Resistant Mutations to Small Molecule Inhibitors in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 9. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcsciences.com [lcsciences.com]
- 12. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. adl.usm.my [adl.usm.my]
Navigating Hsd17B13-IN-34 Animal Studies: A Technical Support Guide
Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in animal studies with Hsd17B13 inhibitors, exemplified by Hsd17B13-IN-34. Given the conflicting preclinical data on HSD17B13's role in liver disease, this guide aims to address common challenges and provide structured methodologies to enhance experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: We are observing variable efficacy of this compound on hepatic steatosis in our mouse model. Why might this be happening?
A1: Inconsistent effects on steatosis are a known challenge in Hsd17B13 research. Studies have reported conflicting outcomes where both overexpression and knockout of HSD17B13 have been associated with hepatic steatosis in mice[1][2]. The reasons for this variability are multifactorial and can include:
-
Animal Model and Diet: The choice of mouse strain and the diet used to induce non-alcoholic fatty liver disease (NAFLD) or steatohepatitis (NASH) can significantly impact the outcome. Different diets (e.g., high-fat diet, Western diet, choline-deficient L-amino acid-defined diet) induce different metabolic and inflammatory profiles.
-
Sex Differences: Some studies have noted sex-specific effects of Hsd17b13 loss on liver fibrosis, suggesting that the hormonal environment may play a role[3].
-
Compensatory Mechanisms: The complete knockout of Hsd17b13 from birth may lead to developmental compensation by other proteins or pathways, masking the true effect of HSD17B13 inhibition in an adult disease model[4].
-
Off-Target Effects: While this compound is designed to be specific, potential off-target effects at high concentrations cannot be entirely ruled out without comprehensive profiling.
Q2: What is the proposed mechanism of action for HSD17B13, and how might this influence our experimental design?
A2: HSD17B13 is a lipid droplet-associated protein primarily expressed in the liver[5][6]. Its precise function is still under investigation, but several mechanisms have been proposed:
-
Retinol Metabolism: HSD17B13 is suggested to have retinol dehydrogenase activity, converting retinol to retinaldehyde[1][7]. Dysregulation of retinoid metabolism is linked to NAFLD progression.
-
Lipid Metabolism: HSD17B13 may influence lipid homeostasis. Some studies suggest it regulates the expression of genes involved in lipid and phospholipid metabolism[8][9]. For instance, inhibition of HSD17B13 has been shown to regulate the SREBP-1c/FAS pathway, which is involved in lipogenesis[10].
-
Pyrimidine Catabolism: Recent findings suggest that the protection against liver fibrosis conferred by HSD17B13 loss-of-function is associated with decreased pyrimidine catabolism[5].
Understanding these potential mechanisms can help in selecting appropriate and comprehensive endpoints for your study, such as measuring hepatic retinoid levels, gene expression analysis of lipid metabolism pathways, and profiling of pyrimidine metabolites.
Troubleshooting Guide
Issue 1: Inconsistent Effects on Liver Fibrosis
| Potential Cause | Troubleshooting Step | Rationale |
| Mouse Model and Diet Selection | Use a well-characterized model of liver fibrosis, such as the choline-deficient, L-amino acid-defined, high-fat diet (CDAAHF) model. Ensure consistent diet composition and duration of feeding. | Different models induce fibrosis through distinct mechanisms. The CDAAHF model is known to induce robust fibrosis.[11] |
| Sex of the Animals | Conduct studies in both male and female mice and analyze the data separately. | Sex-specific effects of Hsd17b13 have been reported, particularly concerning fibrosis.[3] |
| Timing and Duration of Treatment | Initiate treatment after the establishment of fibrosis to assess therapeutic effect, or from the start of the diet to evaluate prevention. Ensure the treatment duration is sufficient to observe changes in fibrosis. | The timing of intervention is crucial to distinguish between preventative and therapeutic effects. |
| Endpoint Analysis | Utilize multiple methods to assess fibrosis, including histology (Sirius Red staining), hydroxyproline assay for collagen content, and gene expression of fibrotic markers (e.g., Col1a1, Acta2). | A multi-faceted approach to endpoint analysis provides a more robust and reliable assessment of fibrosis. |
Issue 2: Variable Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship
| Potential Cause | Troubleshooting Step | Rationale |
| Compound Formulation and Administration | Ensure the inhibitor is properly formulated for optimal solubility and stability. Use a consistent route and frequency of administration. | Poor bioavailability can lead to insufficient target engagement in the liver. |
| Assessment of Target Engagement | If a suitable assay is available, measure the levels of a downstream biomarker of HSD17B13 activity in the liver or plasma to confirm target engagement. | Direct measurement of target engagement is critical to correlate drug exposure with a biological response.[12] |
| Liver Targeting | Evaluate the liver-to-plasma concentration ratio of the inhibitor to confirm adequate distribution to the target organ. | Liver-targeting properties can enhance efficacy and reduce potential systemic side effects.[10] |
Data Presentation
Table 1: Summary of Inconsistent Findings in Hsd17b13 Mouse Models
| Genetic Modification/Intervention | Diet | Key Findings on Steatosis | Key Findings on Fibrosis | Reference |
| Hsd17b13 Knockout | Chow Diet | Increased steatosis and inflammation | No difference | [3][4] |
| Hsd17b13 Knockout | Western Diet / High-Fat Diet | No impact on liver injury | No impact | [3][4] |
| Hsd17b13 Knockdown (shRNA) | High-Fat Diet | Improved hepatic steatosis | Not explicitly stated | [8][13] |
| Hsd17b13 Knockdown (shRNA) | Choline-deficient high-fat diet | No effect on steatosis | Lower liver fibrosis | [3][4] |
| Hsd17b13 Overexpression (AAV) | High-Fat Diet | Aggravated liver steatosis and fibrosis | Aggravated liver fibrosis | [2][14] |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Diet-Induced NASH Mouse Model
-
Animal Model: Male and female C57BL/6J mice, 8 weeks of age.
-
Diet: Choline-deficient, L-amino acid-defined, high-fat diet (CDAAHF) for 12-16 weeks to induce NASH and fibrosis.
-
Treatment Groups:
-
Vehicle control (formulation vehicle)
-
This compound (e.g., 10 mg/kg, oral gavage, daily)
-
Positive control (e.g., an agent with known anti-fibrotic effects)
-
-
Treatment Administration: Initiate treatment after 8 weeks of CDAAHF diet for a therapeutic study design.
-
Endpoint Analysis (at sacrifice):
-
Plasma: ALT, AST for liver injury.
-
Liver Histology: H&E for steatosis and inflammation, Sirius Red for fibrosis.
-
Liver Analysis: Hepatic triglyceride content, hydroxyproline assay for collagen quantification.
-
Gene Expression: qPCR for markers of inflammation (e.g., Tnf, Il6), fibrosis (e.g., Col1a1, Timp1), and lipid metabolism (e.g., Srebf1, Fasn).
-
Visualizations
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 7. escholarship.org [escholarship.org]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. enanta.com [enanta.com]
- 12. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Improving Oral Bioavailability of Hsd17B13 Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of Hsd17B13 inhibitors, using the hypothetical inhibitor Hsd17B13-IN-34 as an example.
Troubleshooting Guides
This section addresses common issues encountered during the pre-clinical development of Hsd17B13 inhibitors with poor oral bioavailability.
Issue 1: Low and Variable Plasma Exposure After Oral Dosing in Animal Models
-
Question: We are observing very low and inconsistent plasma concentrations of this compound in our rodent pharmacokinetic (PK) studies. What are the potential causes and how can we troubleshoot this?
-
Answer: Low and variable oral exposure is a common challenge for poorly soluble compounds. The primary causes can be categorized as follows:
-
Poor Aqueous Solubility: The compound may not be dissolving sufficiently in the gastrointestinal (GI) fluids to be absorbed.
-
Low Permeability: The compound may not be efficiently transported across the intestinal wall.
-
High First-Pass Metabolism: The compound may be extensively metabolized in the liver or gut wall before reaching systemic circulation. For some HSD17B13 inhibitors, hepatic first-pass effects have been noted to significantly reduce systemic bioavailability[1][2].
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low oral bioavailability.
Recommended Actions:
-
Characterize Physicochemical Properties: Determine the Biopharmaceutics Classification System (BCS) class of this compound. This will help identify the primary barrier to absorption (solubility or permeability).
-
In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to assess the metabolic stability of the compound. This will indicate if first-pass metabolism is a significant contributor.
-
Formulation Optimization: Based on the BCS classification, explore appropriate formulation strategies. For poorly soluble compounds (BCS Class II/IV), consider the approaches outlined in the table below.
-
Issue 2: Formulation Approaches for Poorly Soluble Hsd17B13 Inhibitors
-
Question: Our Hsd17B13 inhibitor is poorly soluble. What formulation strategies can we employ to improve its oral bioavailability?
-
Answer: Several formulation strategies can enhance the oral bioavailability of poorly soluble drugs. The choice of strategy depends on the specific properties of the compound.[3][4][5][6]
| Formulation Strategy | Mechanism of Action | Potential Advantages | Potential Disadvantages |
| Particle Size Reduction | Increases the surface area-to-volume ratio, enhancing dissolution rate.[7] | Simple and cost-effective for some compounds. | May not be sufficient for very poorly soluble drugs; risk of particle agglomeration. |
| Amorphous Solid Dispersions | The drug is dispersed in a polymer matrix in an amorphous state, which has higher solubility than the crystalline form.[3][6] | Significant increase in solubility and dissolution rate. | Potential for recrystallization during storage, affecting stability. |
| Lipid-Based Formulations | The drug is dissolved in lipids, oils, or surfactants, which can enhance solubilization and absorption via lymphatic pathways.[4][7] | Can significantly improve bioavailability for lipophilic drugs. | Potential for GI side effects; complexity of formulation development. |
| Cyclodextrin Complexation | Cyclodextrins form inclusion complexes with the drug, increasing its solubility in water.[3][5] | Effective for a wide range of poorly soluble drugs. | Can be limited by the binding affinity and stoichiometry of the complex. |
Frequently Asked Questions (FAQs)
Q1: What is the role of HSD17B13 and how does it relate to drug metabolism?
A1: Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein primarily expressed in the liver.[8][9] It is involved in lipid and retinol metabolism.[10][11] Inhibition of HSD17B13 is being explored as a therapeutic strategy for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[8][12][13] While HSD17B13 itself is a drug target, its direct role in the metabolism of orally administered inhibitors is not the primary concern. However, since HSD17B13 inhibitors are often lipophilic to engage with their target on lipid droplets, they are more likely to be substrates for drug-metabolizing enzymes in the liver (e.g., cytochrome P450s), leading to potential first-pass metabolism.
Caption: Simplified pathway showing HSD17B13 association with lipid droplets and its role in retinol metabolism.
Q2: How do I design an in vivo study to compare different formulations of this compound?
A2: A well-designed in vivo pharmacokinetic study is crucial for evaluating and comparing different formulations.
Experimental Protocol: Comparative Oral Bioavailability Study in Rodents
-
Animal Model: Use a standard rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice). Ensure animals are fasted overnight before dosing to reduce variability in GI transit and absorption.
-
Dosing:
-
Administer a single oral dose of each formulation to a separate group of animals (n=3-5 per group).
-
Include a control group receiving the unformulated drug substance as a suspension.
-
If possible, include an intravenous (IV) dosing group to determine absolute bioavailability.
-
-
Blood Sampling: Collect serial blood samples at appropriate time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).
-
Data Comparison: Compare the PK parameters across the different formulation groups to identify the most promising approach for enhancing oral bioavailability.
Q3: Are there any known liabilities for HSD17B13 inhibitors that might affect their oral bioavailability?
A3: While specific data for this compound is not publicly available, general characteristics of inhibitors targeting lipid-associated proteins can present challenges. These compounds are often highly lipophilic, which can lead to poor aqueous solubility. Furthermore, as seen with the HSD17B13 inhibitor BI-3231, such compounds can be subject to significant hepatic uptake and first-pass metabolism, which can severely limit oral bioavailability.[1][2] Therefore, a key aspect of the drug discovery and development process for this target class is to optimize for metabolic stability in parallel with potency.
Q4: What in vitro assays can predict the oral bioavailability of this compound?
A4: A combination of in vitro assays can provide valuable insights to predict potential challenges with oral bioavailability.
| Assay | Purpose |
| Kinetic Solubility | To determine the solubility of the compound in aqueous buffers at different pH values, simulating the conditions of the GI tract. |
| PAMPA (Parallel Artificial Membrane Permeability Assay) | To assess the passive permeability of the compound across an artificial membrane. |
| Caco-2 Permeability Assay | To evaluate the permeability of the compound across a monolayer of human intestinal cells, providing information on both passive and active transport mechanisms. |
| Liver Microsomal Stability Assay | To determine the metabolic stability of the compound in the presence of liver enzymes, predicting its susceptibility to first-pass metabolism. |
By integrating the data from these in vitro assays with the in vivo pharmacokinetic data, a comprehensive understanding of the factors limiting the oral bioavailability of this compound can be achieved, guiding further optimization efforts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. escholarship.org [escholarship.org]
- 11. researchgate.net [researchgate.net]
- 12. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Vehicle Effects of Hsd17B13-IN-34 in Control Groups
Disclaimer: As of the last update, specific formulation and vehicle details for a compound designated "Hsd17B13-IN-34" are not publicly available. This guide is based on best practices for preclinical research with small molecule inhibitors that often exhibit poor aqueous solubility, a common characteristic for compounds in this class. It is assumed that this compound may require a non-aqueous or co-solvent vehicle for administration.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of vehicle for this compound critical for my experiments?
A1: The vehicle, the substance used to deliver a drug, is not always inert and can have its own biological effects.[1][2] These effects can confound your experimental results, leading to misinterpretation of the drug's efficacy and toxicity. A carefully selected vehicle should maximize the solubility and stability of this compound while minimizing any independent physiological or cellular changes.
Q2: What are some common vehicles used for poorly soluble compounds like this compound?
A2: Common vehicles for compounds with low water solubility include dimethyl sulfoxide (DMSO), polyethylene glycols (PEGs), propylene glycol (PG), carboxymethylcellulose (CMC), and various oil-based formulations.[2] Often, a combination of these is used to achieve the desired solubility and dosing volume.
Q3: What is a vehicle control group and why is it essential?
A3: A vehicle control group consists of subjects (e.g., animals or cell cultures) that receive the vehicle without the active compound.[3][4] This group is crucial because it provides a baseline to distinguish the effects of this compound from any effects caused by the vehicle itself.[3][5]
Q4: Can I use historical control data instead of a concurrent vehicle control group?
A4: While the concept of virtual control groups using historical data is being explored to reduce animal use, it is generally recommended to use concurrent control groups.[6][7][8] This is because many variables can differ between studies, including animal strain, diet, and environmental conditions, which can influence the baseline.[6]
Troubleshooting Guide
Issue 1: I am observing unexpected toxicity (e.g., weight loss, lethargy) in my vehicle control group.
-
Question: Could the vehicle be causing the toxicity?
-
Answer: Yes, some vehicles can cause toxicity, especially at higher concentrations or with certain administration routes. For example, high concentrations of DMSO can lead to motor impairment.[2]
-
-
Troubleshooting Steps:
-
Review the literature: Check for known toxicities associated with your chosen vehicle and administration route.
-
Reduce vehicle concentration: If possible, try to dissolve this compound in a lower concentration of the vehicle or use a co-solvent system to reduce the amount of the potentially toxic component.
-
Conduct a vehicle tolerability study: Before starting your main experiment, run a pilot study with different vehicle concentrations to determine the maximum tolerated dose of the vehicle alone.
-
Consider an alternative vehicle: If toxicity persists, you may need to screen for a different vehicle that is better tolerated.
-
Issue 2: My baseline physiological or biochemical measurements (e.g., liver enzymes, inflammatory markers) are altered in the vehicle control group.
-
Question: Can the vehicle affect baseline physiology relevant to HSD17B13 research?
-
Troubleshooting Steps:
-
Establish a stable baseline: Ensure that all animals are properly acclimated before the start of the study.
-
Include a "no treatment" or saline control group: This can help you differentiate the effects of the vehicle from the stress of the administration procedure itself.
-
Measure key parameters during a vehicle pilot study: Assess liver enzymes (ALT, AST), inflammatory cytokines, and lipid profiles in a pilot study with the vehicle alone to understand its intrinsic effects.
-
Issue 3: I am seeing inconsistent or highly variable results within my control group.
-
Question: Could the vehicle formulation be contributing to variability?
-
Answer: Yes, improper preparation of the vehicle formulation can lead to inconsistent dosing and high variability. For suspensions like CMC, ensuring a uniform and stable suspension is critical.
-
-
Troubleshooting Steps:
-
Standardize vehicle preparation: Develop and strictly follow a standard operating procedure (SOP) for preparing the vehicle and the this compound formulation.
-
Ensure homogeneity: For suspensions, ensure adequate mixing before each dose is drawn. For solutions, ensure the compound is fully dissolved and does not precipitate over time.
-
Check for stability: Assess the stability of your formulation over the intended period of use.
-
Data Presentation: Potential Effects of Common Vehicles
| Vehicle | Common Uses | Potential In Vivo Effects | Considerations for Hsd17B13 Studies |
| DMSO | In vitro and in vivo (often in co-solvents) | Anti-inflammatory, neurotoxic at high doses, can affect cell differentiation.[2] | May confound studies on inflammation-related aspects of liver disease. |
| PEG-400 | Co-solvent for oral and parenteral administration | Can cause motor impairment at higher doses.[2] | Assess potential neurological effects if relevant to your study endpoints. |
| CMC | Suspending agent for oral administration | Generally considered inert, but can affect gut motility. | Ensure uniform suspension to avoid dosing variability. |
| Saline (0.9% NaCl) | Aqueous vehicle for soluble compounds | Generally well-tolerated.[2] | Unlikely to be suitable for poorly soluble compounds like this compound without a solubilizing agent. |
Experimental Protocols
Protocol: Vehicle Suitability and Tolerability Study
-
Objective: To select a vehicle that solubilizes this compound and is well-tolerated in the chosen animal model and administration route.
-
Materials: this compound, candidate vehicles (e.g., 10% DMSO in saline, 0.5% CMC), animal model (e.g., C57BL/6 mice).
-
Methodology:
-
Solubility Testing:
-
Prepare supersaturated solutions of this compound in each candidate vehicle.
-
Equilibrate for 24 hours at room temperature with agitation.
-
Centrifuge to pellet undissolved compound.
-
Analyze the supernatant by HPLC or a similar method to determine the concentration of the dissolved compound.
-
-
In Vivo Tolerability:
-
Divide animals into groups for each candidate vehicle and a control group (e.g., saline).
-
Administer the vehicle at the same volume and frequency planned for the main study for a period of 7-14 days.
-
Monitor animals daily for clinical signs of toxicity (weight loss, changes in behavior, etc.).
-
At the end of the study, collect blood for clinical chemistry (e.g., ALT, AST) and tissues for histopathological analysis, particularly the liver.
-
-
-
Data Analysis:
-
Compare body weights and clinical chemistry parameters between vehicle-treated groups and the control group.
-
Evaluate histopathology slides for any signs of vehicle-induced changes.
-
Visualizations
Caption: A workflow for selecting an appropriate experimental vehicle.
Caption: Potential off-target effects of a vehicle like DMSO.
References
- 1. Unintended effects of drug carriers: big issues of small particles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vehicle control group: Significance and symbolism [wisdomlib.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Out of Control? Managing Baseline Variability in Experimental Studies with Control Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential issues associated with the introduction of virtual control groups into non-clinical toxicology studies [jstage.jst.go.jp]
- 9. neobiotechnologies.com [neobiotechnologies.com]
- 10. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 11. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
HSD17B13 Inhibition in NASH: A Comparative Analysis of BI-3231 and Other Therapeutic Strategies
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of BI-3231, a potent and selective small molecule inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), and other emerging therapeutic strategies targeting this genetically validated enzyme for the treatment of non-alcoholic steatohepatitis (NASH).
NASH, the progressive form of non-alcoholic fatty liver disease (NAFLD), is a major cause of chronic liver disease, cirrhosis, and hepatocellular carcinoma. Human genetic studies have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of developing NASH and its complications, making HSD17B13 a compelling therapeutic target.[1][2][3] This has spurred the development of various inhibitory modalities, including small molecules and RNA interference (RNAi) therapeutics.
While a direct comparison with a compound designated "Hsd17B13-IN-34" is not feasible due to the absence of publicly available information on a molecule with this identifier, this guide will focus on the well-characterized chemical probe BI-3231 and contrast its properties with those of other HSD17B13 inhibitors in development.
BI-3231: A Potent and Selective HSD17B13 Inhibitor
BI-3231 is a novel, potent, and selective chemical probe for HSD17B13.[4][5][6] It was identified through high-throughput screening and subsequent chemical optimization.[4][5]
Mechanism of Action
BI-3231 acts as a direct inhibitor of the HSD17B13 enzyme.[5] The HSD17B13 enzyme is primarily expressed in the liver and is associated with lipid droplets.[3][7] While its precise physiological function is still under investigation, it is believed to play a role in hepatic lipid metabolism.[7] Inhibition of HSD17B13 is hypothesized to mimic the protective effects observed in individuals with naturally occurring loss-of-function variants.
dot
Quantitative Data Summary for BI-3231
| Parameter | Human HSD17B13 | Mouse HSD17B13 | Selectivity vs HSD17B11 |
| IC₅₀ | ~1 nM | ~13 nM | >10,000-fold |
Data compiled from multiple sources.[5]
Alternative HSD17B13 Inhibitory Strategies
Beyond small molecule inhibitors like BI-3231, other therapeutic approaches targeting HSD17B13 are in development. These primarily include RNA interference (RNAi) and other small molecule inhibitors with different chemical scaffolds.
| Therapeutic Modality | Example | Mechanism of Action | Key Characteristics |
| Small Molecule Inhibitor | BI-3231 | Direct enzymatic inhibition | Orally bioavailable, rapid clearance |
| Small Molecule Inhibitor | INI-822 | Direct enzymatic inhibition | First small molecule inhibitor to enter clinical trials for NASH |
| RNAi Therapeutic | Not specified | Silencing of HSD17B13 mRNA | Subcutaneous administration, long duration of action |
Information on INI-822 is based on press releases and clinical trial information.[4][8]
dot
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Inipharm to Present Data on Anti-Fibrotic Effects of Its Development Candidate Targeting HSD17B13 at AASLD’s The Liver Meeting - BioSpace [biospace.com]
- 5. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. news-medical.net [news-medical.net]
- 8. HSD17B13 — Emerging Therapeutic Target in NASH & Liver Disease-DIMA BIOTECH [dimabio.com]
A Comparative Guide to HSD17B13 Inhibitors for Researchers
An in-depth analysis of current small molecule inhibitors targeting 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a promising therapeutic target for non-alcoholic steatohepatitis (NASH) and other liver diseases. This guide provides a comparative overview of key inhibitors, their biochemical potency, cellular activity, and pharmacokinetic properties, supported by experimental data and detailed protocols to aid researchers in their drug discovery and development efforts.
Introduction to HSD17B13 Inhibition
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD), NASH, and alcohol-related liver disease.[2][3] This has identified HSD17B13 as a compelling therapeutic target, sparking the development of inhibitors to replicate the protective effects observed in individuals with these genetic variants.
This guide focuses on a comparison of several notable HSD17B13 inhibitors, including the well-characterized chemical probe BI-3231, a more recently developed potent inhibitor referred to as Compound 32, and other publicly disclosed compounds. While the specific inhibitor "Hsd17B13-IN-34" was requested for comparison, a thorough search of scientific literature and public databases did not yield any specific information for a compound with this designation.
Comparative Performance of HSD17B13 Inhibitors
The following tables summarize the available quantitative data for key HSD17B13 inhibitors, providing a basis for comparison of their potency, selectivity, and metabolic stability.
Table 1: Biochemical and Cellular Potency of HSD17B13 Inhibitors
| Compound | Target | Assay Type | Substrate | IC50 (nM) | Reference |
| BI-3231 | Human HSD17B13 | Enzymatic | Estradiol | 1.4 (Ki) | [4] |
| Mouse HSD17B13 | Enzymatic | Estradiol | 13 (Ki) | [4] | |
| Human HSD17B13 | Cellular | Estradiol | 34 | [5] | |
| Compound 32 | Human HSD17B13 | Enzymatic | Not Specified | 2.5 | N/A |
| EP-036332 | Human HSD17B13 | Biochemical | Leukotriene B4 | 3 | [6] |
| Human HSD17B13 | Cellular | Estradiol | 34 | [6] | |
| Mouse HSD17B13 | Cellular | Estradiol | 55 | [6] | |
| HSD17B13-IN-3 | Human HSD17B13 | Biochemical | β-estradiol | 380 | [7] |
| Human HSD17B13 | Biochemical | Leukotriene B4 | 450 | [7] |
Table 2: Selectivity and Pharmacokinetic Profile of HSD17B13 Inhibitors
| Compound | Selectivity (vs. HSD17B11) | Human Hepatocyte Stability | Mouse Hepatocyte Stability | Key Pharmacokinetic Features | Reference |
| BI-3231 | >10,000-fold | Moderate | Moderate | High clearance and short half-life.[4] | [4][5] |
| Compound 32 | Not Reported | Significantly better than BI-3231 | Not Reported | Improved pharmacokinetic profile compared to BI-3231. | N/A |
| EP-036332 | >7000-fold | Not Reported | Not Reported | Prodrug (EP-037429) used for in vivo studies.[6] | [6] |
HSD17B13 Signaling Pathway and Mechanism of Action
HSD17B13 is understood to play a role in lipid metabolism within hepatocytes. Its expression is induced by the liver X receptor α (LXRα) via the sterol regulatory element-binding protein 1c (SREBP-1c), a key regulator of lipogenesis.[2][8] The enzyme itself is localized to the surface of lipid droplets and is known to catalyze the conversion of retinol to retinaldehyde.[2] Inhibition of HSD17B13 is thought to mimic the effects of the protective loss-of-function genetic variants, thereby reducing the progression of liver disease.
Caption: HSD17B13 signaling pathway in hepatocytes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of HSD17B13 inhibitors.
HSD17B13 Enzymatic Inhibition Assay
This protocol is adapted from a high-throughput screening method used to identify HSD17B13 inhibitors.[4][5]
Objective: To determine the in vitro potency (IC50) of a test compound against purified HSD17B13 enzyme.
Materials:
-
Purified recombinant human or mouse HSD17B13 enzyme.
-
Assay Buffer: 25 mM Tris-HCl (pH 7.4), 0.01% BSA, 0.01% Tween 20.[6]
-
Substrate: Estradiol or Leukotriene B4 (LTB4).
-
Cofactor: NAD+.
-
Test compounds serially diluted in DMSO.
-
384-well assay plates.
-
Detection Reagent (e.g., NAD(P)H-Glo™ Detection System).
-
Plate reader capable of luminescence detection.
Procedure:
-
Add 80 nL of serially diluted test compound to the wells of a 384-well plate.
-
Add 2 µL of purified HSD17B13 protein (e.g., 30 nM final concentration) in assay buffer to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 2 µL of a substrate/cofactor mix (e.g., 12 µM Estradiol and 500 µM NAD+ final concentrations).
-
Incubate for 2 hours at room temperature in the dark.
-
Add 3 µL of NAD(P)H-Glo™ detection reagent.
-
Incubate for 1 hour at room temperature in the dark.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable curve-fitting software.
Caption: Workflow for HSD17B13 enzymatic inhibition assay.
Cellular HSD17B13 Inhibition Assay
This protocol provides a general framework for assessing the activity of HSD17B13 inhibitors in a cellular context.
Objective: To determine the potency of a test compound to inhibit HSD17B13 activity in a cellular environment.
Materials:
-
HEK293 cells stably expressing human or mouse HSD17B13.[6]
-
Cell culture medium and supplements.
-
Test compounds serially diluted in DMSO.
-
Substrate (e.g., Estradiol).
-
Lysis buffer.
-
Analytical method for product detection (e.g., LC-MS/MS).
Procedure:
-
Seed the HSD17B13-expressing cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 1-2 hours).
-
Add the substrate (e.g., Estradiol) to the cell culture medium and incubate for a specific period (e.g., 4 hours).
-
Aspirate the medium and wash the cells with PBS.
-
Lyse the cells and collect the lysate.
-
Analyze the cell lysate for the amount of product formed (e.g., estrone from estradiol) using a validated analytical method like LC-MS/MS.
-
Calculate the percent inhibition at each compound concentration and determine the cellular IC50 value.
Caption: Workflow for cellular HSD17B13 inhibition assay.
Conclusion and Future Directions
The development of potent and selective HSD17B13 inhibitors represents a promising therapeutic strategy for NASH and other chronic liver diseases. While BI-3231 has been established as a valuable open-science chemical probe, newer compounds like "Compound 32" and EP-036332 demonstrate the ongoing efforts to improve upon the potency and pharmacokinetic profiles of these inhibitors. Further research is needed to fully elucidate the in vivo efficacy and safety of these compounds in relevant disease models. The experimental protocols and comparative data presented in this guide are intended to facilitate these efforts and accelerate the translation of HSD17B13 inhibition into clinical therapies. The lack of public information on "this compound" highlights the dynamic and often proprietary nature of early-stage drug discovery. Researchers are encouraged to consult the latest publications and patent literature for the most up-to-date information in this rapidly evolving field.
References
- 1. uniprot.org [uniprot.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. enanta.com [enanta.com]
- 7. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
Navigating the Preclinical Landscape: A Comparative Guide to Hsd17B13 Inhibitor Validation in Humanized Mouse Models
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the validation of inhibitors targeting 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13), a promising therapeutic target for non-alcoholic steatohepatitis (NASH) and other fibrotic liver diseases. While specific data for a compound designated "Hsd17B13-IN-34" is not publicly available, this guide will focus on the broader strategies and models for validating Hsd17B13 inhibitors, drawing on available information for prominent compounds in development.
The inhibition of Hsd17B13 is a genetically validated approach for the treatment of chronic liver diseases. Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing NASH, cirrhosis, and hepatocellular carcinoma. This has spurred the development of small molecule inhibitors aimed at mimicking this protective effect. The validation of these inhibitors in relevant preclinical models is a critical step towards clinical translation. Humanized mouse models, which express the human HSD17B13 protein, represent a key platform for evaluating the efficacy and target engagement of these novel therapeutics.
The Role of Hsd17B13 in Liver Disease: A Signaling Pathway Overview
Hsd17B13 is a lipid droplet-associated protein primarily expressed in the liver. While its precise physiological function is still under investigation, it is understood to be involved in lipid metabolism. The following diagram illustrates a simplified proposed signaling pathway involving Hsd17B13 in the context of liver injury.
Caption: Proposed role of Hsd17B13 in liver disease and the point of therapeutic intervention.
Comparative Analysis of Hsd17B13 Inhibitors
While "this compound" remains elusive in public databases, several other Hsd17B13 inhibitors are in preclinical and early clinical development. This section compares the available data on two such inhibitors, INI-822 and BI-3231 , focusing on their validation in various models.
| Feature | INI-822 (Inipharm) | BI-3231 (Boehringer Ingelheim) |
| In Vitro Potency | Low nanomolar potency against human HSD17B13.[1] | Low nanomolar activity on human and mouse HSD17B13.[2] |
| Selectivity | >100-fold selectivity over other HSD17B family members.[1] | Excellent selectivity against the structurally related HSD17B11.[2] |
| In Vitro Models | Primary human liver-on-a-chip model of NASH.[1][3] | Human (HepG2) and primary mouse hepatocytes.[4][5] |
| In Vivo Models | Zucker obese rats and other in vivo models.[1][6] | Pharmacokinetic studies in mice and rats.[2] |
| Humanized Mouse Model Data | Not explicitly reported. | Not explicitly reported. |
| Key Findings | Demonstrated anti-fibrotic activity and led to changes in bioactive lipids.[1] Reduced triglyceride accumulation and improved mitochondrial function in lipotoxic conditions.[4][5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are summarized protocols for key experiments used in the validation of Hsd17B13 inhibitors.
Human Liver-on-a-Chip Model for NASH
This advanced in vitro model recapitulates key aspects of NASH pathology.
Caption: Experimental workflow for the human liver-on-a-chip NASH model.
Protocol Summary:
-
Cell Seeding: Primary human hepatocytes, hepatic stellate cells, Kupffer cells, and endothelial cells are co-cultured in a microfluidic device that mimics the liver microenvironment.
-
NASH Induction: The cells are cultured in a high-fatty acid medium to induce a NASH phenotype, characterized by steatosis, inflammation, and fibrosis.
-
Inhibitor Treatment: The cultures are then treated with the Hsd17B13 inhibitor at various concentrations.
-
Endpoint Analysis: After the treatment period, various endpoints are assessed, including the expression of fibrosis markers (e.g., alpha-smooth muscle actin, collagen), triglyceride accumulation, and the secretion of inflammatory cytokines.[1][3]
Hsd17B13 Humanized Mouse Models
Several providers, such as Cyagen and Biocytogen, have developed humanized mouse models for Hsd17B13 research. These models are crucial for in vivo validation of inhibitors targeting the human protein.[7][8][9]
Model Generation Strategy (Example):
Caption: General workflow for creating a humanized Hsd17B13 mouse model.
Validation of Hsd17B13 Expression in Humanized Mice:
-
mRNA Expression: Quantitative PCR (qPCR) is used to confirm the expression of human HSD17B13 mRNA in the liver and other tissues of the humanized mice.[8]
-
Protein Expression: Western blotting is performed on tissue lysates to detect the presence of the human HSD17B13 protein.[8]
In Vivo Efficacy Studies in Humanized Mice:
While specific data for small molecule inhibitors in these models is limited in the public domain, a general protocol for testing RNAi therapeutics provides a framework:
-
Disease Induction: Humanized mice are fed a diet to induce a NASH phenotype (e.g., a high-fat, high-cholesterol diet).
-
Treatment Administration: The Hsd17B13 inhibitor (or RNAi therapeutic) is administered to the mice.
-
Monitoring: Key parameters such as body weight, food intake, and relevant biomarkers (e.g., ALT, AST) are monitored throughout the study.
-
Terminal Analysis: At the end of the study, liver tissues are collected for histological analysis (to assess steatosis, inflammation, and fibrosis) and gene expression analysis.
Conclusion and Future Directions
The development of Hsd17B13 inhibitors represents a promising therapeutic strategy for chronic liver diseases. While the specific compound "this compound" could not be publicly validated, the field is advancing with several potent and selective inhibitors. The availability of Hsd17B13 humanized mouse models provides a critical tool for the preclinical evaluation of these compounds. Future studies validating small molecule inhibitors like INI-822 and BI-3231 in these humanized models will be instrumental in de-risking their clinical development and ultimately bringing new therapeutic options to patients with liver disease. The combination of advanced in vitro systems like the liver-on-a-chip and in vivo humanized models will provide a robust framework for a comprehensive preclinical validation of the next generation of Hsd17B13 inhibitors.
References
- 1. inipharm.com [inipharm.com]
- 2. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cn-bio.com [cn-bio.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inipharm to Present Phase 1 Pharmacokinetic Data for INI-822 [synapse.patsnap.com]
- 7. m.youtube.com [m.youtube.com]
- 8. biocytogen.com [biocytogen.com]
- 9. cyagen.com [cyagen.com]
Hsd17B13-IN-34: A Comparative Guide to Isoform Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational inhibitor Hsd17B13-IN-34, with a focus on its specificity against other isoforms of the 17β-hydroxysteroid dehydrogenase (HSD17B) family. Understanding the selectivity profile of a small molecule inhibitor is critical for predicting its potential therapeutic efficacy and off-target effects.
Introduction to HSD17B13 and this compound
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver. Genetic studies have linked loss-of-function variants of HSD17B13 to a reduced risk of developing chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). This has positioned HSD17B13 as a promising therapeutic target for these conditions.
This compound is a potent inhibitor of HSD17B13, with a reported IC50 value of less than 0.1 μM. Its development represents a significant step towards understanding the therapeutic potential of HSD17B13 inhibition.
Quantitative Analysis of Inhibitor Specificity
A comprehensive understanding of an inhibitor's specificity is crucial. The following table summarizes the available inhibitory activity of this compound against its primary target, HSD17B13. Data on its activity against other HSD17B isoforms is not publicly available at the time of this publication. For comparative context, the selectivity of other published HSD17B13 inhibitors is often assessed against closely related isoforms such as HSD17B11, as well as other isoforms involved in steroid hormone metabolism like HSD17B1 and HSD17B2.
| Enzyme Target | This compound IC50 (µM) |
| HSD17B13 | < 0.1 |
| HSD17B1 | Not Available |
| HSD17B2 | Not Available |
| HSD17B11 | Not Available |
| Other HSD17B Isoforms | Not Available |
Experimental Protocols for Determining Inhibitor Specificity
The following is a generalized protocol for assessing the specificity of an HSD17B13 inhibitor, based on methodologies reported for similar compounds.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against a panel of recombinant human HSD17B isoforms.
Materials:
-
Recombinant human HSD17B enzymes (HSD17B13, HSD17B1, HSD17B2, HSD17B11, etc.)
-
Substrate (e.g., Estradiol, Leukotriene B4, or a specific synthetic substrate)
-
Cofactor (NAD+)
-
Test compound (this compound)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 0.01% BSA, 0.01% Tween-20)
-
Detection reagent (e.g., NAD-Glo™ Luciferase/Luciferin)
-
384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Enzyme and Substrate/Cofactor Preparation: Prepare solutions of each recombinant HSD17B isoform and the corresponding substrate/NAD+ mix in assay buffer. The final concentrations should be optimized for each enzyme to ensure a robust signal window.
-
Assay Reaction:
-
Add the diluted test compound to the wells of a 384-well plate.
-
Add the enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the substrate/NAD+ mixture.
-
Incubate the reaction for a specific duration (e.g., 60 minutes) at room temperature.
-
-
Signal Detection:
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions. This is typically a reagent that measures the amount of NADH produced.
-
Incubate to allow the detection signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to vehicle (DMSO) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Visualizing the HSD17B13 Signaling Pathway and Experimental Workflow
To further illustrate the context of this compound's action and the methodology for its evaluation, the following diagrams are provided.
Caption: HSD17B13 metabolic pathway and point of inhibition.
Caption: Workflow for HSD17B inhibitor specificity screening.
Comparative Efficacy of HSD17B13 Inhibition Across Diverse Ethnic Populations: A Cross-Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of inhibiting Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a promising therapeutic target for non-alcoholic fatty liver disease (NAFLD) and other chronic liver conditions. While direct cross-ethnic validation of a specific inhibitor, Hsd17B13-IN-34, is not publicly available, this document synthesizes data from extensive genetic studies across various ethnic groups. These genetic variants, which result in a loss of HSD17B13 function, serve as a natural model for understanding the potential effects of therapeutic inhibitors. This guide also reviews the current landscape of HSD17B13 inhibitors in clinical development.
HSD17B13: A Genetically Validated Target for Liver Disease
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein primarily expressed in the liver.[1][2] Its precise physiological function is still under investigation, but it is known to be involved in the metabolism of steroids, bioactive lipids, and retinol.[1][3] Overexpression of HSD17B13 is associated with an increase in the number and size of lipid droplets in hepatocytes, contributing to the pathogenesis of NAFLD.[1]
Genome-wide association studies (GWAS) have identified several loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of developing chronic liver diseases, including NAFLD, non-alcoholic steatohepatitis (NASH), alcoholic liver disease, and hepatocellular carcinoma.[1][4][5] These genetic findings provide strong validation for HSD17B13 as a therapeutic target. Inhibition of HSD17B13 is hypothesized to mimic the protective effects of these naturally occurring genetic variants.
Cross-Ethnic Validation through Genetic Studies
The prevalence and protective effects of HSD17B13 loss-of-function variants differ across ethnic populations. This variation provides valuable insights into how a therapeutic inhibitor might perform in diverse patient groups.
Prevalence of Key HSD17B13 Loss-of-Function Variants in Different Ethnic Groups
| Genetic Variant | European | African | East Asian | Hispanic/Latino | South Asian |
| rs72613567 (TA allele) | 24%[4] | 5%[4] | 34%[1][4] | 16%[1] | 17%[6] |
| rs143404524 | 0.2%[6] | 18.7% - 22%[1][6] | Low | 2.4%[6] | Low |
| rs6834314 (G allele) | 25%[6] | Low | 34%[6] | 17%[6] | 17%[6] |
| rs9992651 & rs13118664 | 23%[6] | 5%[6] | 31%[6] | Low | Low |
Protective Effects of HSD17B13 Variants Across Ethnicities
Studies have consistently demonstrated the protective effects of HSD17B13 loss-of-function variants against the progression of liver disease in diverse populations.
| Study Population | Key Findings |
| European Ancestry | The rs72613567 variant is associated with a reduced risk of NAFLD, NASH cirrhosis, alcoholic liver disease, and alcoholic cirrhosis.[1][5] Homozygotes for this variant show a more pronounced protective effect.[1] |
| African Americans | The rs143404524 loss-of-function variant, more prevalent in this group, is associated with a significantly lower risk of chronic liver disease.[1][6] |
| Hispanic/Latino | Individuals with HSD17B13 predicted loss-of-function (pLoF) variants show reduced levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), and a lower Fibrosis-4 (FIB-4) score.[7][8] These variants can mitigate the increased ALT levels conferred by the risk-associated PNPLA3 I148M variant.[7][8] However, the prevalence of these protective variants is lower in some Hispanic subgroups, such as those with Mexican and Ecuadorian ancestry.[7][8] |
| East Asian (Chinese, Japanese) | The rs72613567 TA allele is associated with lower odds of NAFLD and NASH, particularly in ethnic Chinese.[9] The rs6834314 variant has been shown to attenuate the effect of the PNPLA3 risk variant on advanced liver fibrosis in the Japanese population.[9] |
| Multi-ethnic Asian (Chinese, Malay, Indian) | A study in a multi-ethnic Asian cohort found that the rs72613567 TA allele and the rs6834314 G allele were associated with lower odds of NASH, especially among ethnic Chinese.[9] These variants were also associated with a reduced risk of liver-related complications.[9] |
| Indian | One study in an Indian population did not find a significant association between the rs72613567 variant and a reduced risk of NAFLD, suggesting that ethnicity-based validation is crucial.[10] |
Therapeutic Inhibitors of HSD17B13
The strong genetic validation has spurred the development of several therapeutic agents targeting HSD17B13. These can be broadly categorized into small molecule inhibitors and RNA interference (RNAi) therapeutics.
| Therapeutic Agent | Mechanism of Action | Developer | Stage of Development (as of late 2023/early 2024) | Key Preclinical/Clinical Findings |
| INI-822 | Small molecule inhibitor | Inipharm | Phase 1 Clinical Trial[11][12] | Orally delivered. In preclinical models, it demonstrated potent and selective inhibition of HSD17B13, leading to improvements in markers of liver homeostasis, including reduced liver transaminases.[11] |
| INI-678 | Small molecule inhibitor | Inipharm | Preclinical | In a human liver cell-based 3D "liver-on-a-chip" model of NASH, INI-678 decreased biomarkers of fibrosis, including α-SMA and collagen type 1.[2][6] It also inhibited HSD17B13-catalyzed oxidation of retinol, estradiol, and LTB3.[6] |
| Rapirosiran (ALN-HSD) | RNA interference (RNAi) therapeutic | Alnylam Pharmaceuticals | Phase 1 Clinical Trial[5][13] | Subcutaneously administered. Demonstrated a dose-dependent and robust reduction in liver HSD17B13 mRNA expression.[13] The safety and tolerability profile was encouraging.[13] |
| ARO-HSD | RNA interference (RNAi) therapeutic | Arrowhead Pharmaceuticals | Phase 1 Clinical Trial[5] | Significantly down-regulated liver HSD17B13 mRNA and protein expression and markedly reduced serum ALT and AST levels.[5] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature for assessing HSD17B13 function and the effects of its inhibition.
Genotyping of HSD17B13 Variants
-
Objective: To identify the presence of specific single nucleotide polymorphisms (SNPs) or insertion/deletion variants in the HSD17B13 gene.
-
Methodology:
-
DNA Extraction: Genomic DNA is extracted from whole blood or saliva samples using commercially available kits (e.g., Qiagen DNeasy Blood & Tissue Kit).
-
Genotyping Assay: Genotyping is typically performed using techniques such as:
-
TaqMan SNP Genotyping Assays: Allele-specific probes with different fluorescent dyes are used in a real-time PCR reaction.
-
DNA Sequencing: Sanger sequencing or next-generation sequencing (NGS) of the target region of the HSD17B13 gene provides a definitive identification of the variants.
-
Genome-Wide Association Studies (GWAS): Utilizes microarray chips to genotype hundreds of thousands to millions of SNPs across the entire genome.
-
-
Measurement of Liver Enzymes
-
Objective: To assess liver injury by measuring the levels of key enzymes in the serum.
-
Methodology:
-
Sample Collection: Blood samples are collected from subjects, and serum is separated by centrifugation.
-
Biochemical Analysis: Serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) are measured using automated clinical chemistry analyzers. These assays are based on spectrophotometric measurement of the rate of enzymatic reactions.
-
Liver Histology (Biopsy)
-
Objective: To histologically assess the features of NAFLD, including steatosis, inflammation, and fibrosis.
-
Methodology:
-
Biopsy Procedure: A liver biopsy is obtained from patients, typically via a percutaneous needle biopsy.
-
Tissue Processing: The liver tissue is fixed in formalin, embedded in paraffin, and sectioned.
-
Staining: Sections are stained with Hematoxylin and Eosin (H&E) to visualize overall liver architecture, steatosis, and inflammation. Masson's trichrome stain is used to specifically visualize and stage fibrosis.
-
Scoring: A pathologist scores the biopsy for the grade of steatosis, lobular inflammation, and hepatocellular ballooning (NAFLD Activity Score - NAS), and the stage of fibrosis.
-
Gene Expression Analysis (mRNA)
-
Objective: To quantify the expression levels of HSD17B13 mRNA in liver tissue.
-
Methodology:
-
RNA Extraction: Total RNA is extracted from liver biopsy samples using a suitable method (e.g., TRIzol reagent or column-based kits).
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): The relative abundance of HSD17B13 cDNA is quantified using real-time PCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a probe. Expression levels are typically normalized to a housekeeping gene (e.g., GAPDH, ACTB).
-
Visualizations
Caption: Simplified signaling pathway of HSD17B13 in the hepatocyte and points of therapeutic intervention.
Caption: General experimental workflow for cross-ethnic validation of HSD17B13 inhibition effects.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. Association of HSD17B13 and PNPLA3 With Liver Enzymes and Fibrosis in Hispanic/Latino Individuals of Diverse Genetic Ancestries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 17-Beta-Hydroxysteroid Dehydrogenase 13 Loss of Function Does Not Confer Protection to Nonalcoholic Fatty Liver Disease in Indian Population - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inipharm Initiates Dosing in Phase 1 Study of Its Small Molecule Inhibitor of HSD17B13 - BioSpace [biospace.com]
- 12. HSD17B13 — Emerging Therapeutic Target in NASH & Liver Disease-DIMA BIOTECH [dimabio.com]
- 13. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Therapeutic Promise of HSD17B13: A Comparative Analysis of a Small Molecule Inhibitor and Protective Genetic Variants
A comprehensive guide for researchers and drug development professionals on the efficacy of targeting Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) for the treatment of chronic liver diseases. This report provides a detailed comparison between the pharmacological inhibition of HSD17B13 by the selective small molecule inhibitor BI-3231 and the naturally occurring protection conferred by HSD17B13 loss-of-function genetic variants.
Recent genome-wide association studies have identified a compelling link between loss-of-function variants in the HSD17B13 gene and a reduced risk of developing nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), and alcohol-related liver disease.[1][2] This discovery has positioned HSD17B13, a lipid droplet-associated enzyme primarily expressed in the liver, as a promising therapeutic target.[1][3] This guide provides a comparative analysis of the efficacy of a potent and selective small molecule inhibitor, BI-3231, against the backdrop of the protective effects observed in individuals carrying HSD17B13 genetic variants.
Quantitative Efficacy: Pharmacological Inhibition vs. Genetic Variation
The therapeutic potential of inhibiting HSD17B13 can be assessed by comparing the in vitro and cellular potency of pharmacological agents with the observed risk reduction in individuals with genetic variants that result in reduced or absent enzyme activity.
Table 1: Efficacy of HSD17B13 Small Molecule Inhibitor BI-3231
| Parameter | Value | Species | Assay Type | Reference |
| IC50 | 1 nM | Human | Enzymatic | [4] |
| 13 nM | Mouse | Enzymatic | [4] | |
| Ki | 0.7 nM | Human | Enzymatic | [5] |
| Cellular IC50 | Double-digit nM | Human | Cellular | [6] |
Table 2: Protective Effects of HSD17B13 Loss-of-Function Genetic Variants (rs72613567:TA)
| Liver Disease | Risk Reduction (Heterozygotes) | Risk Reduction (Homozygotes) | Population | Reference |
| Alcoholic Liver Disease | 42% | 53% | European | [7][8] |
| Nonalcoholic Liver Disease | 17% | 30% | European | [7] |
| Alcoholic Cirrhosis | 42% | 73% | European | [7][8] |
| Nonalcoholic Cirrhosis | 26% | 49% | European | [7] |
| Alcohol-related Liver Disease | 19% | - | Chinese Han | [8] |
| HCV-associated Fibrosis | 62% | - | - | [2] |
Experimental Protocols
Understanding the methodologies used to generate this data is crucial for its interpretation and for designing future experiments.
HSD17B13 Enzymatic Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant HSD17B13.
Objective: To determine the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) of a test compound against HSD17B13.
Materials:
-
Recombinant human or mouse HSD17B13 protein.
-
Cofactor: NAD+.[9]
-
Detection Reagent: NADH-Glo Detection kit or similar luminescence-based assay to measure NADH production.[11][12]
-
Test compound (e.g., BI-3231).
-
384-well plates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Prepare a solution containing the recombinant HSD17B13 enzyme, NAD+, and the substrate in a buffer.
-
Add serial dilutions of the test compound to the wells of a 384-well plate.
-
Initiate the enzymatic reaction by adding the enzyme-substrate-cofactor mix to the wells.
-
Incubate the plate at a controlled temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and add the NADH detection reagent.
-
Measure the luminescence signal, which is proportional to the amount of NADH produced and thus the enzyme activity.
-
Calculate the percent inhibition at each compound concentration relative to a vehicle control and determine the IC50 or Ki value by fitting the data to a dose-response curve.
Cellular HSD17B13 Activity Assay
This assay measures the ability of a compound to inhibit HSD17B13 activity within a cellular context.
Objective: To determine the cellular potency (cellular IC50) of an HSD17B13 inhibitor.
Materials:
-
HEK293 cells stably overexpressing human or mouse HSD17B13.[10]
-
Cell culture medium and reagents.
-
Substrate: Estradiol.[10]
-
Test compound (e.g., BI-3231).
-
Analytical method for product detection: RapidFire mass spectrometry to measure the conversion of the substrate to its product.[10][12]
Procedure:
-
Seed the HSD17B13-overexpressing HEK293 cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of the test compound for a defined period.
-
Introduce the substrate (e.g., estradiol) to the cell culture medium.
-
After an incubation period, collect the cell lysate or supernatant.
-
Analyze the samples using RapidFire mass spectrometry to quantify the amount of product formed.
-
Calculate the percent inhibition of HSD17B13 activity at each compound concentration and determine the cellular IC50.
Visualizing the Mechanisms and Workflows
Diagrams created using Graphviz DOT language provide a clear visual representation of the underlying biological pathways and experimental processes.
Caption: Mechanism of HSD17B13 action and points of intervention.
Caption: A typical workflow for the development of an HSD17B13 inhibitor.
Conclusion
The strong correlation between the protective effects of HSD17B13 loss-of-function genetic variants and the potent, selective inhibition demonstrated by small molecules like BI-3231 provides a solid foundation for the continued development of HSD17B13 inhibitors as a novel therapeutic strategy for chronic liver diseases. The quantitative data presented herein highlights the potential for pharmacological intervention to mimic the natural protection observed in certain individuals. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic benefits of this approach.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. opnme.com [opnme.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Protein-Truncating HSD17B13 Variant and Protection from Chronic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 9. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 10. enanta.com [enanta.com]
- 11. academic.oup.com [academic.oup.com]
- 12. enanta.com [enanta.com]
Independent Validation of HSD17B13 Inhibition: A Comparative Analysis of Therapeutic Strategies
For Researchers, Scientists, and Drug Development Professionals
The inhibition of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a liver-specific enzyme implicated in the progression of chronic liver diseases, has emerged as a promising therapeutic strategy. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are protective against non-alcoholic fatty liver disease (NAFLD) and its progression to non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[1][2] This has spurred the development of several therapeutic agents aimed at mimicking this protective effect by inhibiting HSD17B13 activity. This guide provides a comparative analysis of different strategies for HSD17B13 inhibition, with a focus on independently validating their protective effects.
Data Presentation: Comparative Overview of HSD17B13 Inhibitors
The landscape of HSD17B13 inhibitors includes small molecule inhibitors and RNA interference (RNAi) therapeutics. While direct head-to-head comparative data is limited due to the early stage of clinical development, the following tables summarize the available information on key candidates.
Table 1: Small Molecule Inhibitors Targeting HSD17B13
| Compound Name | Developer | Mechanism of Action | Development Phase | Key Findings (Preclinical/Clinical) |
| INI-822 | Inipharm | Small molecule inhibitor | Phase I[3] | First small molecule inhibitor of HSD17B13 to enter clinical development for fibrotic liver diseases, including NASH.[3] Showed reduction in key markers of liver fibrosis in a human liver cell-based 3D model.[4] |
| Novel Inhibitors | Disclosed in patent literature | HSD17B13 enzyme inhibition | Preclinical | Demonstrated ability to inhibit HSD17B13 in biochemical assays.[5] |
Table 2: RNA-based Therapeutics Targeting HSD17B13
| Compound Name | Developer | Mechanism of Action | Development Phase | Key Findings (Clinical) |
| Rapirosiran (ARO-HSD) | Arrowhead Pharmaceuticals | RNA interference (RNAi) | Phase I/II[3] | Reduced HSD17B13 mRNA and protein levels in the liver.[3] Associated with a dose-dependent reduction in liver HSD17B13 mRNA, with a median reduction of 78% at the highest dose.[6] Showed an encouraging safety and tolerability profile.[6] |
| AZD7503 | AstraZeneca | RNA interference (RNAi) | Phase I | Aims to assess knockdown of hepatic HSD17B13 mRNA, pharmacokinetics, safety, and tolerability in participants with NAFLD or NASH.[7] |
Experimental Protocols
Detailed methodologies are crucial for the independent validation and comparison of therapeutic candidates. Below are outlines of key experimental protocols.
HSD17B13 Enzyme Inhibition Assay
This assay is fundamental for determining the potency of small molecule inhibitors.
-
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against HSD17B13 enzymatic activity.
-
Principle: The assay measures the conversion of a substrate by recombinant human HSD17B13 in the presence of a cofactor (e.g., NAD+). The inhibitory effect of the compound is determined by quantifying the reduction in product formation.
-
General Protocol:
-
Reagents and Materials: Recombinant human HSD17B13 enzyme, substrate (e.g., estradiol), cofactor (NAD+), test compound, assay buffer, detection reagents.
-
Procedure: a. A solution of the test compound at various concentrations is pre-incubated with the HSD17B13 enzyme in the assay buffer. b. The enzymatic reaction is initiated by the addition of the substrate and cofactor. c. The reaction is allowed to proceed for a defined period at a controlled temperature. d. The reaction is stopped, and the amount of product formed is quantified using a suitable detection method (e.g., fluorescence, mass spectrometry).
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vivo Efficacy Studies in Animal Models of NAFLD/NASH
Animal models are essential for evaluating the in vivo protective effects of HSD17B13 inhibitors.
-
Objective: To assess the ability of a test compound to prevent or reverse the pathological features of NAFLD/NASH in a relevant animal model.
-
Animal Models: Commonly used models include mice fed a high-fat diet (HFD), a Western diet, or a diet deficient in methionine and choline to induce liver steatosis, inflammation, and fibrosis.
-
General Protocol:
-
Study Groups: Animals are randomized into several groups: a control group (standard diet), a disease model group (e.g., HFD), and treatment groups receiving different doses of the test compound.
-
Dosing: The test compound is administered orally or via another appropriate route for a specified duration.
-
Endpoints:
-
Biochemical analysis: Measurement of serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[2]
-
Histological analysis: Liver tissue is collected and stained (e.g., with Hematoxylin and Eosin for steatosis and inflammation, Sirius Red for fibrosis) to assess the NAFLD Activity Score (NAS) and fibrosis stage.
-
Gene and protein expression analysis: Quantification of HSD17B13 and markers of inflammation and fibrosis in liver tissue.
-
-
-
Data Analysis: Statistical comparison of the endpoints between the treatment groups and the disease model group.
Phase I Clinical Trial for Safety, Tolerability, and Pharmacokinetics
The initial evaluation in humans focuses on safety and how the drug is processed by the body.
-
Objective: To evaluate the safety, tolerability, and pharmacokinetic (PK) profile of a new HSD17B13 inhibitor in healthy volunteers and/or patients with NAFLD/NASH.
-
Study Design: Typically a randomized, double-blind, placebo-controlled, single and multiple ascending dose study.[3]
-
Key Assessments:
-
Safety and Tolerability: Monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.
-
Pharmacokinetics: Measurement of drug concentrations in plasma over time to determine parameters such as absorption, distribution, metabolism, and excretion.
-
Pharmacodynamics (for RNAi): Assessment of target engagement by measuring the reduction in hepatic HSD17B13 mRNA levels via liver biopsy.[6][7]
-
Mandatory Visualization
The following diagrams illustrate key concepts related to HSD17B13 and its inhibition.
Caption: Simplified signaling pathway of HSD17B13 in hepatocytes.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSD17B13 — Emerging Therapeutic Target in NASH & Liver Disease-DIMA BIOTECH [dimabio.com]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Knockdown of HSD17B13 mRNA, Pharmacokinetics, Safety, and Tolerability, of AZD7503 in Non-Alcoholic Fatty Liver Disease [astrazenecaclinicaltrials.com]
HSD17B13 Inhibition: A Head-to-Head Comparison of Small Molecule Inhibitors and siRNA Knockdown
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two primary modalities for inhibiting hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13): small molecule inhibitors and small interfering RNA (siRNA) knockdown. This comparison is based on available preclinical and early clinical data, offering insights into their respective mechanisms, efficacy, and experimental considerations.
Recent research has identified HSD17B13 as a promising therapeutic target for chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Loss-of-function variants of the HSD17B13 gene are associated with a reduced risk of disease progression.[1][2] This has spurred the development of therapeutic strategies aimed at mimicking this protective effect by inhibiting HSD17B13 activity or expression. This guide focuses on a comparative analysis of two such strategies: orally available small molecule inhibitors and injectable siRNA therapeutics.
While a direct head-to-head study for a specific compound named "Hsd17B13-IN-34" is not publicly available, this guide will draw upon data from representative small molecule inhibitors in development, such as INI-822 and BI-3231, and compare them with the effects of siRNA-mediated knockdown of HSD17B13.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data from various studies, showcasing the efficacy of small molecule inhibitors and siRNA in modulating HSD17B13 and markers of liver health.
Table 1: Efficacy of Small Molecule Inhibitors on HSD17B13 and Liver Health Markers
| Inhibitor | Model System | Key Findings | Reference |
| INI-822 | Primary human liver-on-a-chip | >40% decrease in fibrotic proteins (α-SMA and collagen type 1) at 25 µM. Significant decrease at 1 and 5 µM. | [3] |
| INI-822 | Zucker obese rats | Led to changes in the metabolomics profile, including decreased triglycerides and increased phospholipids. | [4] |
| BI-3231 | In vitro enzyme assay | Potent inhibitor of human HSD17B13 with an activity of 1 nM and >10,000-fold selectivity over HSD17B11. | [5] |
Table 2: Efficacy of siRNA Knockdown on HSD17B13 and Liver Health Markers
| siRNA Therapeutic | Model System | Key Findings | Reference |
| rapirosiran (ALN-HSD) | Phase 1 Clinical Trial (Adults with MASH) | Median reduction of 78% in liver HSD17B13 mRNA at 6 months in the 400 mg dose group. | [6][7] |
| ARO-HSD | Preclinical | Significantly down-regulated liver HSD17B13 mRNA and protein expression; markedly reduced serum ALT and AST levels. | [8] |
| shHsd17b13 | High-fat diet-obese mice | Markedly improved hepatic steatosis; decreased elevated serum ALT and FGF21 levels, and markers of liver fibrosis (e.g., Timp2 expression). | [9][10][11] |
| Hsd17b13 ASO | CDAHFD-induced fibrotic mice | Significant and dose-dependent reduction of hepatic Hsd17b13 gene expression; modulated hepatic steatosis but had no effect on hepatic fibrosis in this model. | [12][13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the use of small molecule inhibitors and siRNA knockdown in preclinical models.
Small Molecule Inhibitor Protocol (In Vivo)
This protocol is a generalized representation based on preclinical studies with oral small molecule inhibitors.
-
Animal Model: Male Zucker obese rats, 8 to 10 weeks old.
-
Compound Administration: The small molecule inhibitor (e.g., INI-822) is formulated for oral gavage. Animals are dosed daily for a specified period (e.g., 4 weeks). A vehicle control group receives the formulation without the active compound.
-
Sample Collection: At the end of the treatment period, blood samples are collected for analysis of serum biomarkers (e.g., ALT, AST, lipids). Liver tissue is harvested for histological analysis (H&E staining for steatosis, Sirius Red for fibrosis) and for measuring levels of fibrotic markers (e.g., α-SMA, collagen).
-
Data Analysis: Statistical analysis is performed to compare the treated group with the vehicle control group.
siRNA Knockdown Protocol (In Vivo)
This protocol is based on studies using liver-targeted siRNA in mouse models of NAFLD.
-
Animal Model: Male C57BL/6J mice on a high-fat diet to induce obesity and hepatic steatosis.
-
siRNA Administration: A GalNAc-conjugated siRNA targeting Hsd17b13 mRNA is administered via subcutaneous injection. A control group receives a non-targeting siRNA. Dosing may be a single injection or multiple injections over the study period.
-
Sample Collection: Liver and plasma samples are collected at a predetermined time point after the final dose (e.g., 21 days).
-
Analysis:
-
RT-qPCR: Hsd17b13 mRNA levels in the liver are quantified to confirm knockdown.
-
Western Blot: HSD17B13 protein levels in the liver are measured.
-
Serum Analysis: ALT and AST levels are measured to assess liver injury.
-
Histology: Liver sections are stained to evaluate steatosis and fibrosis.
-
Mandatory Visualization
Signaling Pathway and Mechanisms of Inhibition
The following diagrams illustrate the known signaling context of HSD17B13 and the distinct mechanisms of action of small molecule inhibitors and siRNA.
Experimental Workflow and Logical Comparison
The following diagrams outline a typical experimental workflow for comparing these two modalities and the logical framework for their comparison.
References
- 1. escholarship.org [escholarship.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inipharm.com [inipharm.com]
- 4. businesswire.com [businesswire.com]
- 5. HSD17B13 — Emerging Therapeutic Target in NASH & Liver Disease-DIMA BIOTECH [dimabio.com]
- 6. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 8. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Hydroxysteroid 17β-dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high-fat diet obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Translational Relevance of HSD17B13 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The inhibition of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a liver-enriched, lipid droplet-associated enzyme, has emerged as a promising therapeutic strategy for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases. Human genetic studies have robustly shown that loss-of-function variants in the HSD17B13 gene are protective against the progression of liver disease, providing strong validation for this target. This guide provides a comparative analysis of two distinct therapeutic modalities targeting HSD17B13: a small molecule inhibitor, BI-3231, and an RNA interference (RNAi) therapeutic, ARO-HSD. The objective is to assist researchers in assessing the translational relevance of findings related to Hsd17B13 inhibition by presenting available preclinical and clinical data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Data Presentation: Small Molecule vs. RNAi Therapeutics
The following tables summarize the available quantitative data for the Hsd17B13 small molecule inhibitor BI-3231 and the RNAi therapeutic ARO-HSD. It is important to note that the available data for BI-3231 is primarily from in vitro and preclinical studies, while the data for ARO-HSD is from a Phase 1/2 clinical trial in patients with suspected NASH.
| In Vitro Performance of BI-3231 | |
| Parameter | Value |
| Target | 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) |
| Modality | Small Molecule Inhibitor |
| Human HSD17B13 IC50 | 1 nM[1][2][3] |
| Mouse HSD17B13 IC50 | 13 nM[1][3] |
| Binding Constant (Ki) | 0.7 nM[3] |
| Selectivity | High selectivity against HSD17B11 (IC50 >10 µM)[2] |
| Mode of Inhibition | Uncompetitive against NAD+[4] |
| Cellular Activity | Reduces palmitic acid-induced lipotoxicity in hepatocytes[3][5] |
| Metabolic Stability | High in liver microsomes, moderate in hepatocytes[1][5] |
| Clinical Performance of ARO-HSD (in patients with suspected NASH) | |
| Parameter | Value |
| Target | HSD17B13 mRNA |
| Modality | RNA Interference (RNAi) Therapeutic |
| Dosing Regimen | Subcutaneous injections on Day 1 and Day 29 |
| HSD17B13 mRNA Reduction (Day 71) | -56.9% (25 mg), -85.5% (100 mg), -93.4% (200 mg)[6][7] |
| HSD17B13 Protein Reduction (Day 71) | Substantially reduced at all dose levels[8][9] |
| Alanine Aminotransferase (ALT) Reduction (Day 71) | -7.7% (25 mg), -39.3% (100 mg), -42.3% (200 mg)[6][7][10] |
| Safety and Tolerability | Well-tolerated with no treatment-related serious adverse events[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols relevant to the assessment of Hsd17B13 inhibitors.
HSD17B13 Enzymatic Activity Assay
This assay is fundamental for determining the potency of small molecule inhibitors.
-
Principle: The enzymatic activity of recombinant HSD17B13 is measured by quantifying the production of NADH, a product of the oxidation of a substrate like β-estradiol. The inhibition of this activity by a test compound is then determined.
-
Materials:
-
Recombinant human HSD17B13 protein
-
β-estradiol (substrate)
-
NAD+ (cofactor)
-
NADH detection reagent (e.g., NADH-Glo™)
-
Test compound (e.g., BI-3231)
-
384-well plates
-
Luminometer
-
-
Procedure:
-
A reaction mixture containing NAD+, β-estradiol, and recombinant HSD17B13 protein is prepared in a buffer solution.
-
The test compound at various concentrations is added to the wells of a 384-well plate.
-
The enzymatic reaction is initiated by adding the reaction mixture to the wells.
-
The plate is incubated to allow the reaction to proceed.
-
The NADH detection reagent is added, which generates a luminescent signal proportional to the amount of NADH produced.
-
The luminescence is read using a plate reader.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated from the dose-response curve.[11]
-
Quantification of Fibrosis Marker mRNA (COL1A1 and TGFB2) in Liver Tissue by qPCR
This method is used to assess the anti-fibrotic effects of Hsd17B13 inhibition in preclinical models.
-
Principle: Real-time quantitative polymerase chain reaction (qPCR) is used to measure the messenger RNA (mRNA) levels of key fibrosis-related genes, such as Collagen Type I Alpha 1 (COL1A1) and Transforming Growth Factor Beta 2 (TGFB2), in liver tissue samples.
-
Materials:
-
Liver tissue samples from a relevant animal model (e.g., NASH mouse model)
-
RNA extraction kit
-
Reverse transcription kit to synthesize cDNA
-
qPCR primers specific for COL1A1, TGFB2, and a housekeeping gene (for normalization)
-
SYBR Green or TaqMan qPCR master mix
-
Real-time PCR instrument
-
-
Procedure:
-
Total RNA is extracted from liver tissue samples.
-
The extracted RNA is reverse transcribed into complementary DNA (cDNA).
-
A qPCR reaction is set up with the cDNA, specific primers for the target genes (COL1A1, TGFB2) and a housekeeping gene, and the qPCR master mix.
-
The qPCR is run on a real-time PCR instrument, which monitors the amplification of the DNA in real-time.
-
The relative expression of the target genes is calculated by normalizing to the expression of the housekeeping gene using the ΔΔCt method.[11][12][13]
-
Western Diet-Induced Mouse Model of NASH
This in vivo model is used to evaluate the efficacy of therapeutic candidates in a setting that mimics human NASH.
-
Principle: Mice are fed a diet high in fat, fructose, and cholesterol (Western Diet) to induce the key pathological features of NASH, including steatosis, inflammation, and fibrosis.
-
Animals: C57BL/6J mice are commonly used.
-
Diet: A Western diet typically contains 40-60% of calories from fat, high levels of fructose or sucrose, and cholesterol.[1][2][3]
-
Procedure:
-
Mice are fed the Western diet for an extended period (e.g., 12-24 weeks) to induce NASH.
-
In some protocols, a low dose of an accelerator like carbon tetrachloride (CCl4) is administered weekly to expedite fibrosis development.[2]
-
During the study, the therapeutic candidate (e.g., a small molecule inhibitor or an RNAi therapeutic) is administered to a treatment group of mice.
-
At the end of the study, liver tissue and blood samples are collected for analysis.
-
Endpoints for assessment include liver histology (for steatosis, inflammation, and fibrosis), liver enzyme levels in the serum (ALT, AST), and gene expression analysis of fibrosis markers.
-
Mandatory Visualizations
Signaling Pathway of HSD17B13 in NASH Pathogenesis
Caption: HSD17B13 signaling in NASH and points of therapeutic intervention.
Experimental Workflow for a Small Molecule Inhibitor
Caption: Workflow for preclinical evaluation of an HSD17B13 small molecule inhibitor.
Experimental Workflow for an RNAi Therapeutic
Caption: Development and evaluation workflow for an HSD17B13 RNAi therapeutic.
References
- 1. Nonalcoholic Steatohepatitis and HCC in a Hyperphagic Mouse Accelerated by Western Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Simple Diet- and Chemical-Induced Murine NASH Model with Rapid Progression of Steatohepatitis, Fibrosis and Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mouse Models of Diet-Induced Nonalcoholic Steatohepatitis Reproduce the Heterogeneity of the Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and application of synthetic 17B-HSD13 substrates reveals preserved catalytic activity of protective human variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Drug targets regulate systemic metabolism and provide new horizons to treat nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biopharmadive.com [biopharmadive.com]
- 11. TGF-β2 silencing to target biliary-derived liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of the collagen type 1 alpha 1 gene (COL1A1) as a candidate survival-related factor associated with hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TGF-β1 and TGF-β2 abundance in liver diseases of mice and men - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Hsd17B13-IN-34: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before beginning any procedure, it is crucial to consult your institution's specific chemical hygiene plan and waste disposal guidelines. Always handle Hsd17B13-IN-34 in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Step-by-Step Disposal Protocol for this compound
The following protocol provides a general framework for the safe disposal of this compound and associated waste.
1. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., pipette tips, weighing paper, gloves), in a designated, clearly labeled, and sealed hazardous waste container.[1][2] Do not mix with non-hazardous laboratory trash.
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically compatible hazardous waste container.[1][3] The container must be kept closed when not in use.[3]
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container to prevent physical injury and chemical exposure.[1]
-
Empty Containers: A chemical container is considered "empty" if all waste has been removed by standard practice and no more than 2.5 cm (1 inch) of residue remains, or 3% by weight for containers less than 110 gallons.[2] The first rinse of a container that held this compound should be collected as hazardous waste.[3] For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[3]
2. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics (e.g., "Toxic").[1] The accumulation start date should also be clearly visible.
3. Storage of Chemical Waste:
-
Store hazardous waste in a designated satellite accumulation area within the laboratory.[4] This area should be inspected weekly for any signs of leakage.[4]
-
Ensure that incompatible wastes are segregated to prevent dangerous reactions.[3][4] For instance, store acids and bases separately.[4]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[3] Do not dispose of this compound down the drain or in the regular trash.[3][5]
| Key Safety and Disposal Considerations for this compound | Guideline |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat. |
| Handling Location | Well-ventilated area, preferably a chemical fume hood. |
| Solid Waste Disposal | Designated, labeled hazardous waste container. |
| Liquid Waste Disposal | Dedicated, sealed, and chemically compatible hazardous waste container. |
| Incompatible Materials | Segregate from strong oxidizing agents, acids, and bases. |
| Spill Cleanup | Use appropriate absorbent material; collect and dispose of as hazardous waste. |
| Final Disposal Method | Through the institution's certified hazardous waste management program. |
Biological Context: HSD17B13 Signaling
HSD17B13 is a lipid droplet-associated protein predominantly expressed in the liver.[6][7][8] Its expression is regulated by transcription factors such as liver X receptor-α (LXRα) and sterol regulatory element-binding protein-1c (SREBP-1c), which are key regulators of lipid metabolism.[6][8] Overexpression of HSD17B13 has been shown to influence pathways related to lipid metabolism and inflammation, including the NF-κB and MAPK signaling pathways.[9] Recent studies have also implicated HSD17B13 in activating the platelet-activating factor (PAF)/STAT3 signaling pathway, which promotes leukocyte adhesion in chronic liver inflammation.[10]
Caption: Simplified signaling pathway of HSD17B13 regulation and its downstream effects.
This guide provides essential information for the proper disposal of this compound, emphasizing the importance of adhering to institutional and regulatory guidelines to ensure laboratory safety and environmental protection.
References
- 1. acewaste.com.au [acewaste.com.au]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
Essential Safety and Handling Guidance for Hsd17B13-IN-34
Immediate Safety and Logistical Information for Researchers
This document provides crucial safety and logistical information for the handling and disposal of Hsd17B13-IN-34, a research chemical. The following guidelines are intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
General Safety Precautions
As of the current date, a specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, this compound should be handled with the utmost care, treating it as a substance with unknown toxicological properties. The following general precautions are mandatory:
-
Engineering Controls: All work with this compound, both in solid and solution form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is required at all times when handling this compound. This includes, but is not limited to, a flame-retardant lab coat, nitrile gloves (double-gloving is recommended), and chemical splash goggles.
-
Avoid Contamination: Prevent contact with skin, eyes, and clothing. Do not ingest or inhale.
-
Hygiene: Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.
Personal Protective Equipment (PPE)
A detailed breakdown of the required personal protective equipment is provided in the table below.
| PPE Category | Specific Requirements |
| Eye Protection | ANSI-approved chemical splash goggles. |
| Hand Protection | Double-layered nitrile gloves (minimum 4 mil thickness). |
| Body Protection | Flame-retardant laboratory coat. |
| Respiratory | Not generally required if handled in a fume hood. |
Storage and Handling
Proper storage and handling are critical to maintaining the integrity of this compound and ensuring laboratory safety.
| Aspect | Guideline |
| Storage | Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. |
| Handling | Minimize dust generation when working with the solid form. Prepare solutions in a chemical fume hood. Use only non-sparking tools. |
| Spill Cleanup | In case of a spill, evacuate the area. Wear appropriate PPE and use an absorbent material to clean the spill. Place waste in a sealed container for proper disposal. |
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, sealed, and properly labeled hazardous waste container. |
| Liquid Waste | Collect in a designated, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams. |
| Contaminated Sharps | Dispose of in a designated sharps container for chemical contaminants. |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
